3-Chloro-4-hydroxy-2-piperidone
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-chloro-4-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-4-3(8)1-2-7-5(4)9/h3-4,8H,1-2H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKPLOLHTPIGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300559 | |
| Record name | 3-Chloro-4-hydroxy-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174204-83-2 | |
| Record name | 3-Chloro-4-hydroxy-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174204-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-hydroxy-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Alkaloid: A Technical Guide to the Natural Source and Putative Isolation of 3-Chloro-4-hydroxy-2-piperidone
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of the natural origins and isolation of the chlorinated piperidone alkaloid, 3-chloro-4-hydroxy-2-piperidone. While a definitive natural source has been identified in the scientific literature, access to the detailed primary isolation protocol remains elusive. This document, therefore, presents the available information and provides a generalized framework for its isolation based on established natural product chemistry principles.
Natural Source
The sole reported natural source of this compound is the plant species Piper hancei Maxim., a member of the Piperaceae family. This plant is found in Southern China and has a history of use in traditional medicine. The initial discovery of this compound in P. hancei was reported by Narui and colleagues in 1997.
Physicochemical Data and Quantitative Analysis
| Parameter | Value | Reference |
| Molecular Formula | C₅H₈ClNO₂ | N/A |
| Molecular Weight | 149.57 g/mol | N/A |
| CAS Number | 174204-83-2 | N/A |
| Appearance | White to off-white solid (presumed) | N/A |
| Yield from Natural Source | Data not available | N/A |
| Purity | Data not available | N/A |
Putative Experimental Protocol for Isolation
The original detailed experimental protocol for the isolation of this compound from Piper hancei by Narui et al. is not publicly accessible. However, a general methodology for the isolation of alkaloids from plant material can be proposed. This protocol is a representative workflow and would require optimization for this specific compound.
3.1. Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves and stems) of Piper hancei are collected.
-
Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for solvent extraction.
3.2. Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration.
-
Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3.3. Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl) to protonate the basic nitrogen of the alkaloids, rendering them water-soluble.
-
Defatting: The acidic aqueous solution is washed with a nonpolar solvent (e.g., hexane or diethyl ether) to remove fats, waxes, and other non-basic compounds.
-
Basification: The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: The basified aqueous solution is repeatedly extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the crude alkaloid fraction.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid mixture.
3.4. Chromatographic Purification
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol or ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions containing the target compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase (e.g., C18) to yield the pure this compound.
3.5. Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.
Visualized Workflows and Relationships
4.1. Generalized Isolation Workflow
The following diagram illustrates the putative workflow for the isolation of this compound from Piper hancei.
Caption: Generalized workflow for the isolation of this compound.
4.2. Chemical Classification
This diagram shows the hierarchical classification of this compound.
Caption: Chemical classification of this compound.
Conclusion
This compound is a unique chlorinated alkaloid with a confirmed natural source in Piper hancei. While the original, detailed isolation protocol remains to be fully elucidated from accessible literature, this guide provides a robust, generalized framework for its extraction and purification. Further research to uncover the original experimental details is warranted to facilitate more in-depth study of this intriguing natural product and its potential biological activities. Researchers interested in this compound are encouraged to seek out the primary reference by Narui et al. (1997) for potentially more specific details.
Physicochemical Properties of 3-Chloro-4-hydroxy-2-piperidone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-4-hydroxy-2-piperidone, a substituted piperidone molecule. Due to the limited availability of specific experimental data for this compound, this document also includes information on the closely related parent compounds, 2-piperidone and 3-chloro-2-piperidone, to offer a comparative context for researchers. The guide details general experimental protocols for the synthesis of similar chlorohydrin-containing heterocyclic compounds and standard methods for the determination of key physicochemical parameters. Furthermore, it presents a generalized workflow for the synthesis and characterization of piperidone derivatives and a hypothetical signaling pathway to illustrate potential biological interactions, visualized using Graphviz.
Introduction
Piperidones are a class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound is a specific derivative that has been identified as a natural product isolated from Piper hancei[1]. The presence of both chloro and hydroxyl functional groups suggests the potential for unique chemical reactivity and biological interactions. This guide aims to consolidate the available information on its physicochemical properties and provide a framework for its further study and characterization.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in the public domain. To provide a useful reference for researchers, the following tables summarize the available data for the target compound and its close structural analogs.
Data for this compound
As of the date of this publication, specific experimental values for properties such as melting point, boiling point, pKa, and solubility for this compound have not been reported in major chemical databases. The compound is listed as being isolable from Piper hancei[1].
Comparative Data for Related Compounds
To estimate the properties of this compound, it is useful to examine the data for its parent structures, 2-piperidone and 3-chloro-2-piperidone.
Table 1: Physicochemical Properties of 2-Piperidone and 3-Chloro-2-piperidone
| Property | 2-Piperidone | 3-Chloro-2-piperidone |
| CAS Number | 675-20-7 | 16834-22-3[2] |
| Molecular Formula | C₅H₉NO | C₅H₈ClNO |
| Molecular Weight | 99.13 g/mol [3] | 133.58 g/mol [2] |
| Melting Point | 39.5 °C[3] | Not available |
| Boiling Point | 256 °C[3] | Not available |
| Solubility | 291 mg/mL in water at 25 °C[3] | Not available |
| LogP | -0.46[3] | 0.83260[2] |
Experimental Protocols
Synthesis of Substituted Piperidones
The synthesis of this compound is not explicitly detailed in the literature. However, a general approach can be inferred from established methods for the synthesis of substituted piperidones and chlorohydrins. A plausible synthetic route could involve the chlorination and hydroxylation of a suitable 2-piperidone precursor.
A. General Synthesis of 3-Chloro-2,6-diarylpiperidin-4-ones:
A common method involves a multi-component reaction. For instance, a mixture of chloroacetone, an appropriate benzaldehyde, and ammonium acetate in a 1:2:1 ratio is warmed, followed by the addition of hydrochloric acid to yield the hydrochloride salt of the piperidinone. Neutralization with aqueous ammonia then affords the free base[4].
B. General Synthesis of Chlorohydrins from Alkenes:
Chlorohydrins can be prepared by reacting an unsaturated organic compound with a concentrated aqueous solution of hypochlorous acid[5]. This method avoids the need for organic solvents, where the hypochlorous acid might react with the solvent itself[5].
C. Visualization of a General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted piperidone derivative.
Caption: General workflow for the synthesis and characterization of piperidone derivatives.
Determination of Physicochemical Properties
Standard laboratory protocols are employed to determine the physicochemical properties of heterocyclic compounds.
A. Melting Point: The melting point is determined using a calibrated melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
B. Solubility: Solubility is typically determined by adding increasing amounts of the compound to a fixed volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The solution is stirred until saturation is reached, and the concentration is then measured, often by spectroscopic methods after filtration.
C. LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique. A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentrations of the compound in the octanol and water phases are determined, and the LogP is calculated as the logarithm of the ratio of the concentrations.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not well-documented, piperidone derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties[6]. The presence of the piperidone scaffold suggests that it could interact with various biological targets.
Hypothetical Signaling Pathway
Given that many piperidone-containing compounds exhibit anti-inflammatory and anti-cancer effects, a hypothetical signaling pathway involving NF-κB is presented below. The NF-κB pathway is a crucial regulator of inflammation and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a naturally occurring piperidone derivative with potential for interesting chemical and biological properties. However, there is a significant lack of experimental data for this specific compound. This guide has compiled the available information and provided a comparative analysis with related compounds to aid researchers. The outlined experimental protocols offer a starting point for the synthesis and characterization of this molecule. Further investigation is warranted to fully elucidate its physicochemical properties and to explore its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-chloro-piperidin-2-one | CAS#:16834-22-3 | Chemsrc [chemsrc.com]
- 3. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. US5146011A - Preparation of chlorohydrins - Google Patents [patents.google.com]
- 6. ajchem-a.com [ajchem-a.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Chloro-4-hydroxy-2-piperidone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 3-chloro-4-hydroxy-2-piperidone, a novel piperidone derivative. The following sections detail the spectroscopic and analytical methodologies employed to unequivocally determine its molecular architecture, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.
Executive Summary
This compound is a naturally occurring compound isolated from the fruit of Piper hancei, a plant utilized in traditional medicine. Its structural characterization was accomplished through a synergistic application of modern spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The conclusive determination of its stereochemistry was achieved through single-crystal X-ray analysis. This guide synthesizes the available data to present a clear and detailed pathway for its structure elucidation.
Spectroscopic Data Analysis
The structural framework of this compound was pieced together by interpreting the data obtained from various spectroscopic methods. The key quantitative data are summarized below for clarity and comparative analysis.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data | Interpretation |
| High-Resolution Mass Spectrometry (HR-MS) | Data not publicly available | Establishes the elemental composition and molecular weight. |
| Infrared (IR) Spectroscopy (KBr Pellet) | Data not publicly available | Indicates the presence of key functional groups such as hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups. |
| ¹H Nuclear Magnetic Resonance (NMR) | Data not publicly available | Provides information on the number and connectivity of protons in the molecule, including their chemical environment and spatial relationships. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Data not publicly available | Reveals the number of unique carbon atoms and their hybridization states (e.g., C=O, C-Cl, C-OH, C-N). |
| DEPT (Distortionless Enhancement by Polarization Transfer) | Data not publicly available | Differentiates between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. |
Experimental Protocols
The successful elucidation of the structure of this compound relied on precise and systematic experimental procedures for its isolation and the acquisition of spectroscopic data.
Isolation of this compound from Piper hancei
The isolation of the target compound from the fruit of Piper hancee would typically follow a standard natural product extraction and purification workflow.
Spectroscopic Analysis
The purified this compound was subjected to a suite of spectroscopic analyses to determine its chemical structure.
-
Infrared (IR) Spectroscopy: An IR spectrum was recorded using a potassium bromide (KBr) pellet method to identify the principal functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was employed to determine the accurate mass and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and DEPT spectra were acquired to establish the carbon-hydrogen framework and the connectivity of the atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would have been used to confirm the bonding network.
-
Single-Crystal X-ray Analysis: The definitive three-dimensional structure and stereochemistry of the molecule were established by single-crystal X-ray diffraction analysis.
Structure Elucidation Workflow
The logical process of piecing together the spectroscopic data to arrive at the final structure of this compound is outlined below.
Signaling Pathways and Biological Activity
While the primary focus of this guide is on the chemical structure elucidation, it is noteworthy that compounds isolated from the Piper genus are known for a wide range of biological activities. The unique structural features of this compound, including the presence of a halogen and a hydroxyl group on the piperidone scaffold, make it a molecule of interest for further pharmacological investigation. Potential signaling pathways that could be explored for this compound, based on the activities of related piperidones, include those involved in inflammation, neurotransmission, and cancer cell proliferation.
Conclusion
The structure of this compound has been unequivocally established through a combination of modern spectroscopic techniques. This technical guide provides a framework for understanding the process of its chemical structure elucidation, from isolation to the final determination of its three-dimensional architecture. The detailed spectroscopic data, once publicly available, will be crucial for the synthesis of this and related compounds, enabling further exploration of their medicinal potential.
Spectroscopic Characterization of 3-Chloro-4-hydroxy-2-piperidone: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-4-hydroxy-2-piperidone is a substituted piperidinone that holds potential interest in medicinal chemistry and drug development due to its structural motifs. A comprehensive understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation. This guide provides a framework for the spectroscopic analysis of this compound, outlining standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a direct search for existing, publicly available spectroscopic data for this specific molecule yielded limited specific datasets, this document details the expected spectral characteristics based on its functional groups and provides a procedural workflow for obtaining and interpreting this critical data.
Predicted Spectroscopic Data
Based on the structure of this compound, the following table summarizes the anticipated regions for key signals in its NMR, IR, and MS spectra. These predictions are derived from established principles of spectroscopy and data from analogous structures.
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Frequency / m/z | Notes |
| ¹H NMR | N-H | δ 5.0 - 8.0 ppm | Broad singlet, chemical shift is concentration and solvent dependent. |
| O-H | δ 2.0 - 5.0 ppm | Broad singlet, exchangeable with D₂O. | |
| CH-Cl | δ 4.0 - 5.0 ppm | Doublet of doublets or multiplet. | |
| CH-OH | δ 3.5 - 4.5 ppm | Multiplet. | |
| CH₂ | δ 1.5 - 3.0 ppm | Multiplets. | |
| ¹³C NMR | C=O (Amide) | δ 170 - 180 ppm | |
| CH-Cl | δ 50 - 65 ppm | ||
| CH-OH | δ 60 - 75 ppm | ||
| CH₂ | δ 20 - 40 ppm | ||
| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ | Broad peak. |
| O-H Stretch | 3200 - 3500 cm⁻¹ | Broad peak, may overlap with N-H stretch. | |
| C-H Stretch | 2850 - 3000 cm⁻¹ | ||
| C=O Stretch (Amide I) | 1640 - 1680 cm⁻¹ | Strong absorption. For similar piperidinones, this is observed around 1725-1741 cm⁻¹[1]. | |
| C-Cl Stretch | 600 - 800 cm⁻¹ | ||
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z ≈ 149.0 (³⁵Cl), 151.0 (³⁷Cl) | Expected to show a characteristic 3:1 isotopic pattern for chlorine. |
| Fragmentation | Fragments from loss of H₂O, Cl, CO | Analysis of fragmentation patterns aids in structural confirmation. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the compound's solubility. Ensure the sample is fully dissolved and transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer with a field strength of at least 400 MHz is recommended for detailed spectral analysis.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
To confirm the presence of exchangeable protons (N-H, O-H), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The typical scanning range is from 4000 to 400 cm⁻¹.
-
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Ionize the sample using a standard electron energy (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Optimize ionization parameters (e.g., capillary voltage, nebulizing gas pressure).
-
Acquire the spectrum in positive or negative ion mode.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, calculate the elemental composition from the accurate mass measurement.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the complete spectroscopic characterization of a compound such as this compound.
This structured approach ensures that comprehensive and reliable data is collected, leading to an unambiguous structural assignment for this compound, which is a critical step in its further development and application in scientific research.
References
An In-depth Technical Guide to 3-Chloro-4-hydroxy-2-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and known properties of 3-Chloro-4-hydroxy-2-piperidone. This naturally occurring piperidine alkaloid was first isolated from the fruits of Piper hancei Maxim.[1] While research on this specific compound is limited, this document consolidates the available information regarding its discovery, structural elucidation, and reported biological activity. Due to the scarcity of data, this guide also briefly discusses the broader context of piperidone chemistry and potential synthetic strategies.
Discovery and History
This compound was first identified as a natural product in 1995 by a team of researchers led by T. Narui. The compound was isolated from the fruits of Piper hancei, a plant used as a traditional spice in the Yaeyama Islands of Okinawa, Japan.[1] In their study, "Studies on the constituents of Piper hancei of spice from Okinawa," published in Natural Medicines, Narui and colleagues reported the isolation of six compounds from the plant, with this compound being one of two new compounds identified.[1]
The initial structural determination was conducted using a comprehensive suite of spectroscopic techniques, including Infrared (IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Distortionless Enhancement by Polarization Transfer (DEPT), and various 2D correlation spectroscopies (¹³C-¹H COSY, ¹H-¹H COSY). High-resolution mass spectrometry (HR-MS) was used to confirm the molecular formula. The definitive structure and stereochemistry of its two asymmetric carbons were established through single-crystal X-ray analysis.
Subsequent to its discovery, this compound has been mentioned in the scientific literature in the context of natural product chemistry. Notably, a 2024 study investigating tyrosinase and α-glucosidase inhibitors from the fruits of Piper retrofractum also reported the isolation of this compound.[1] This later study also referenced earlier work that had screened the compound for its effect on platelet aggregation.[1]
Physicochemical Properties and Structural Elucidation
The definitive structural and stereochemical properties of this compound were determined by Narui et al. (1995) through spectroscopic and crystallographic methods.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₅H₈ClNO₂ | Narui et al., 1995 |
| Structure | A 2-piperidone ring substituted with a chlorine atom at the 3-position and a hydroxyl group at the 4-position. | Narui et al., 1995 |
| Stereochemistry | The relative stereochemistry of the two asymmetric carbons (at positions 3 and 4) was determined by single-crystal X-ray analysis. | Narui et al., 1995 |
| Spectroscopic Data | Characterized by IR, ¹H-NMR, ¹³C-NMR, DEPT, ¹³C-¹H COSY, ¹H-¹H COSY, and HR-MS. (Specific data from the original publication is not publicly available). | Narui et al., 1995 |
Experimental Protocols
Isolation of this compound from Piper hancei
The detailed experimental protocol for the isolation of this compound is contained within the 1995 publication by Narui et al., which is not widely available. However, a general workflow for the isolation of natural products from plant material can be inferred.
References
A Technical Guide to the Putative Biosynthetic Pathway of 3-Chloro-4-hydroxy-2-piperidone in Piper hancei
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway of 3-Chloro-4-hydroxy-2-piperidone in Piper hancei has not been experimentally elucidated in published literature. The following guide presents a hypothetical pathway based on established principles of natural product biosynthesis, particularly that of piperidine alkaloids, and proposes a comprehensive experimental strategy to investigate and validate this hypothesis.
Introduction
Piper hancei Maxim., a plant from the Piperaceae family, is a source of various bioactive secondary metabolites. Among these is the halogenated piperidine alkaloid, this compound. While this compound has been isolated and its structure determined, the enzymatic machinery and the sequence of biochemical reactions leading to its formation remain unknown. Understanding this biosynthetic pathway is crucial for potential biotechnological production and for the discovery of novel biocatalysts for synthetic chemistry.
This technical guide outlines a plausible biosynthetic route to this compound, provides a framework for the quantitative analysis of its biosynthesis, and details experimental protocols and workflows to facilitate its elucidation.
Proposed Biosynthetic Pathway of this compound
The proposed pathway commences with the amino acid L-lysine, which is a known precursor for the piperidine ring in other plant alkaloids[1][2][3]. The subsequent formation of the 2-piperidone core, followed by hydroxylation and chlorination, is hypothesized to be carried out by a series of specific enzymes.
Step 1: Decarboxylation of L-Lysine The pathway is proposed to initiate with the decarboxylation of L-lysine to yield cadaverine. This reaction is typically catalyzed by a Lysine Decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.
Step 2: Oxidative Deamination of Cadaverine Cadaverine is then likely subjected to oxidative deamination to form 5-aminopentanal. This transformation is commonly carried out by a Copper Amine Oxidase (CAO) .
Step 3: Spontaneous Cyclization 5-aminopentanal undergoes a spontaneous intramolecular Schiff base formation (cyclization) to yield the cyclic imine, Δ¹-piperideine.
Step 4: Formation of 2-Piperidone The conversion of Δ¹-piperideine to a 2-piperidone scaffold could occur through one of several potential enzymatic routes, possibly involving oxidation and hydration, potentially catalyzed by a monooxygenase or a hydrolase complex. This would lead to the formation of 2-piperidone.
Step 5: Hydroxylation The 2-piperidone intermediate is proposed to undergo hydroxylation at the C4 position to form 4-hydroxy-2-piperidone. This reaction is likely catalyzed by a hydroxylase , possibly a cytochrome P450 monooxygenase or a Fe(II)/α-ketoglutarate-dependent dioxygenase.
Step 6: Chlorination The final step is the regioselective chlorination at the C3 position to yield this compound. This is anticipated to be catalyzed by a specific halogenase , likely a non-heme iron or flavin-dependent halogenase, which are known to be involved in the biosynthesis of chlorinated natural products[4][5][6].
Quantitative Data Summary
To validate the proposed pathway, quantitative data from various experiments would be essential. The following table provides a template for summarizing such data. Hypothetical values are included for illustrative purposes.
| Parameter | Experimental Approach | Hypothetical Value | Unit |
| Precursor Incorporation | |||
| ¹³C-L-Lysine Incorporation | Isotopic Labeling & Mass Spectrometry | 15.2 ± 1.8 | % Enrichment |
| ¹⁵N-L-Lysine Incorporation | Isotopic Labeling & Mass Spectrometry | 14.9 ± 2.1 | % Enrichment |
| Enzyme Kinetics (Hypothetical Enzymes) | |||
| LDC Specific Activity | Cell-free Extract Assay | 5.8 | nmol/min/mg protein |
| Hydroxylase Kₘ (for 2-piperidone) | Purified Recombinant Enzyme Assay | 150 | µM |
| Hydroxylase Vₘₐₓ | Purified Recombinant Enzyme Assay | 25 | nmol/min/mg protein |
| Halogenase Kₘ (for 4-hydroxy-2-piperidone) | Purified Recombinant Enzyme Assay | 85 | µM |
| Halogenase Vₘₐₓ | Purified Recombinant Enzyme Assay | 12 | nmol/min/mg protein |
Experimental Workflow for Pathway Elucidation
A systematic approach is required to experimentally verify the proposed biosynthetic pathway. The following workflow outlines the key stages of investigation, from initial precursor feeding studies to the identification and characterization of the involved genes and enzymes.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments outlined in the workflow.
Objective: To determine if L-lysine is a precursor to this compound in P. hancei.
Materials:
-
Young, healthy P. hancei plants or cell suspension cultures.
-
[U-¹³C₆, ¹⁵N₂]-L-lysine (or other labeled variants).
-
Sterile water or appropriate culture medium.
-
Liquid nitrogen, mortar and pestle.
-
Solvents for extraction (e.g., ethyl acetate, methanol).
-
LC-MS system.
Methodology:
-
Prepare a sterile solution of the labeled L-lysine precursor.
-
Administer the labeled precursor to the plants (e.g., via hydroponics, stem injection) or add it to the cell culture medium. A control group with unlabeled L-lysine should be run in parallel.
-
Incubate the plants or cultures for various time points (e.g., 24, 48, 72 hours).
-
Harvest the relevant plant tissue (e.g., leaves, stems) or cells, and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Perform a solvent extraction to isolate the secondary metabolites, including this compound.
-
Analyze the extracts using LC-MS. Compare the mass spectra of this compound from the labeled and unlabeled experiments to detect mass shifts corresponding to the incorporation of the isotopes.
Objective: To prepare a protein extract from P. hancei containing active enzymes for in vitro assays.
Materials:
-
Fresh or frozen P. hancei tissue.
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, protease inhibitor cocktail).
-
Polyvinylpolypyrrolidone (PVPP).
-
Liquid nitrogen, mortar and pestle.
-
Centrifuge (refrigerated).
-
Syringe filters or cheesecloth.
Methodology:
-
Grind the plant tissue to a fine powder in liquid nitrogen.
-
Add the frozen powder to a pre-chilled extraction buffer (approximately 3 mL of buffer per gram of tissue), along with PVPP (around 10% w/w) to remove phenolic compounds.
-
Homogenize the mixture thoroughly.
-
Filter the homogenate through cheesecloth to remove cell debris.
-
Centrifuge the filtrate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet membranes and organelles.
-
Carefully collect the supernatant, which represents the crude cell-free extract.
-
Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Use the extract immediately for enzyme assays or store at -80°C.
Objective: To detect hydroxylase activity in the cell-free extract using a potential substrate.
Materials:
-
Cell-free extract from P. hancei.
-
Substrate: 2-piperidone (requires chemical synthesis or commercial sourcing).
-
Cofactors: NADPH, FAD.
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).
-
Quenching solution (e.g., acetonitrile or ethyl acetate).
-
HPLC or LC-MS system.
Methodology:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Reaction buffer.
-
NADPH (final concentration ~1 mM).
-
Substrate (2-piperidone, final concentration ~0.5 mM).
-
Cell-free extract (~50-100 µg of total protein).
-
-
Initiate the reaction by adding the cell-free extract.
-
Incubate at an optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Run control reactions, including one without the substrate and one with boiled (heat-inactivated) extract.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS, looking for the appearance of a new peak with the expected mass of 4-hydroxy-2-piperidone.
Objective: To detect chlorinating activity in the cell-free extract.
Materials:
-
Cell-free extract from P. hancei.
-
Substrate: 4-hydroxy-2-piperidone (requires synthesis).
-
Cofactors: FADH₂, O₂, and a source of chloride ions (e.g., NaCl). Note: For flavin-dependent halogenases, a partner flavin reductase and NADH may be needed to regenerate FADH₂.
-
Reaction buffer.
-
Quenching solution.
-
HPLC or LC-MS system.
Methodology:
-
Set up the reaction mixture:
-
Reaction buffer containing NaCl (~10 mM).
-
Cofactors (and flavin reductase system if necessary).
-
Substrate (4-hydroxy-2-piperidone).
-
Cell-free extract.
-
-
Initiate the reaction by adding the extract.
-
Incubate under optimal conditions.
-
Run appropriate controls (no substrate, no NaCl, boiled extract).
-
Stop the reaction and process the sample as described in Protocol 3.
-
Analyze the supernatant by LC-MS for the formation of this compound, identified by its mass and fragmentation pattern.
Conclusion
The elucidation of the biosynthetic pathway of this compound in Piper hancei presents an exciting challenge in the field of natural product chemistry. The hypothetical pathway proposed in this guide, starting from L-lysine and proceeding through a series of enzymatic modifications including oxidation, hydroxylation, and chlorination, provides a solid foundation for future research. The experimental workflow and detailed protocols offer a systematic approach to validate this hypothesis, identify the responsible genes and enzymes, and ultimately harness the plant's synthetic capabilities for biotechnological applications. Successful elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but may also provide novel biocatalysts for the synthesis of halogenated pharmaceuticals.
References
In-depth Technical Guide: Solubility and Stability of 3-Chloro-4-hydroxy-2-piperidone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the solubility and stability of 3-Chloro-4-hydroxy-2-piperidone. This compound has been identified as a natural product isolated from Piper hancei.[1] The following guide, therefore, provides a foundational understanding based on the general characteristics of related piperidone compounds and outlines the established experimental protocols to determine these crucial physicochemical properties.
Predicted Physicochemical Properties and Solubility Profile
While specific experimental data for this compound is unavailable, its structural features—a chlorinated lactam with a hydroxyl group—suggest a moderate degree of polarity. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH, Cl) would likely confer some solubility in polar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl and amide groups can form hydrogen bonds with protic solvents. However, the chloro- and piperidone ring introduce some non-polar character which might limit high solubility in water. Piperidin-2-one, a related compound, is moderately soluble in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors, which should facilitate the dissolution of the compound. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving moderately polar compounds. The presence of a chlorine atom in the solute may enhance solubility in chlorinated solvents. |
General Stability Considerations for Piperidone Derivatives
The stability of this compound is expected to be influenced by pH, temperature, and light exposure. Potential degradation pathways could involve hydrolysis of the lactam ring, particularly under strong acidic or basic conditions, or elimination of the hydroxyl or chloro groups.
Table 2: Potential Stability Issues and Degradation Pathways
| Condition | Potential Degradation Pathway |
| Acidic pH | Hydrolysis of the amide bond in the piperidone ring, leading to ring-opening. |
| Alkaline pH | Base-catalyzed hydrolysis of the amide bond. Potential for elimination reactions involving the chloro and hydroxyl groups. |
| Elevated Temperature | Acceleration of hydrolytic and elimination reactions. Potential for thermal decomposition. |
| Light Exposure (UV/Vis) | Photodegradation, particularly if the molecule contains chromophores that absorb in the UV-visible range. |
Experimental Protocols for Determination of Solubility and Stability
To generate the necessary quantitative data for this compound, the following standard experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The equilibrium solubility of a compound in a given solvent is typically determined using the shake-flask method.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant.
-
Filtration: Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Figure 1. Experimental workflow for solubility determination using the shake-flask method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, which is critical for developing stable formulations and analytical methods.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of stress conditions:
-
Acidic: Add HCl to achieve a final concentration of 0.1 N.
-
Basic: Add NaOH to achieve a final concentration of 0.1 N.
-
Oxidative: Add H₂O₂ to achieve a final concentration of 3%.
-
Thermal: Incubate at an elevated temperature (e.g., 60-80 °C).
-
Photolytic: Expose to UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples): Neutralize the samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing a method that can separate the parent compound from all potential degradation products. A diode-array detector (DAD) is useful for assessing peak purity.
-
Data Evaluation: Determine the percentage of degradation and identify any major degradation products. Mass spectrometry (LC-MS) can be used to elucidate the structure of the degradants.
Figure 2. Logical workflow for conducting forced degradation stability studies.
Conclusion
While direct experimental data on the solubility and stability of this compound is currently not available in the public domain, this guide provides a predictive framework based on the properties of structurally related molecules. For researchers and drug development professionals, it is imperative to experimentally determine these properties using the standardized protocols outlined herein. The resulting data will be crucial for formulation development, analytical method validation, and ensuring the quality and efficacy of any potential therapeutic applications of this natural product.
References
Potential Biological Significance of 3-Chloro-4-hydroxy-2-piperidone: A Technical Guide for Researchers
Abstract
This technical guide explores the potential biological significance of the novel heterocyclic compound, 3-Chloro-4-hydroxy-2-piperidone. While direct experimental data on this specific molecule is limited, its structural features—a piperidone core with chloro and hydroxy substitutions—suggest a strong potential for significant pharmacological activity. This document provides an in-depth analysis of structurally related compounds, summarizing their known antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for the synthesis and biological evaluation of analogous compounds are presented to guide future research. Furthermore, key signaling pathways likely to be modulated by this class of compounds are illustrated. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel piperidone derivatives.
Introduction
The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities. The introduction of various substituents onto the piperidone ring allows for the fine-tuning of its pharmacological properties. The presence of a chlorine atom can enhance the lipophilicity and metabolic stability of a molecule, while a hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.
The compound this compound has been reported as a natural product isolated from Piper hancei, a plant species known for producing a variety of bioactive alkaloids.[1] The genus Piper has a long history in traditional medicine, with many of its constituent compounds demonstrating anti-inflammatory, antimicrobial, and anticancer effects.[2][3] This natural origin, combined with its unique chemical structure, makes this compound a compelling candidate for further investigation.
This whitepaper will synthesize the available information on related chloro- and hydroxy-substituted piperidones to build a strong case for the potential biological activities of the title compound and to provide a foundational resource for its future study.
Potential Biological Activities
Based on the activities of structurally analogous compounds, this compound is hypothesized to possess antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Piperidone derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of a chlorine atom on the piperidone ring, in particular, has been associated with potent antimicrobial effects. A study on a series of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones demonstrated a broad range of antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds also exhibiting strong antifungal activity against various fungal strains.[4][5][6]
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Chloro-substituted Piperidone Derivatives
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 3-chloro-1-hydroxy-2,6-diphenylpiperidin-4-one | S. aureus | 12.5 | [4] |
| β-H. streptococcus | 25 | [4] | |
| V. cholerae | 50 | [4] | |
| S. typhii | 25 | [4] | |
| A. flavus | 100 | [4] | |
| Microsporum gypsuem | 50 | [4] | |
| N-substituted piperazinyl-quinolones | Gram-positive bacteria | 0.015 - 8 | [7] |
| Gram-negative bacteria | 0.03 - 16 | [7] | |
| Fluoroquinolones with substituted piperidines | Gram-positive organisms | Potent activity | [8] |
Anticancer Activity
The piperidone scaffold is a common feature in a number of anticancer agents. The cytotoxic effects of piperidone derivatives are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. Molecular docking studies of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have suggested their potential to bind to proteins involved in hematological cancers.[9] Furthermore, various piperidone derivatives have shown significant cytotoxicity against a range of cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC₅₀) of Representative Piperidone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB-dependent cancer cells | ~1.92 | [4] |
| 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Pancreatic cancer cells | < 10 | [10] |
| Piperidinyl-based benzoxazole derivative (5a) | VEGFR-2 | 0.145 | [11] |
| c-Met | 1.382 | [11] | |
| Piperidinyl-based benzoxazole derivative (11b) | MCF-7 (Breast) | < 1 | [11] |
| Dichloroacetylpiperidine derivative (f1) | HT-29 (Colon) | 7.79 | [12] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Piperidone derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit the NF-κB signaling pathway.[4][5][6] The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory cytokines and other mediators of inflammation. Curcumin analogs with a piperidone core have been shown to be potent inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB cascade.[4]
Experimental Protocols
To facilitate further research into this compound, this section provides detailed methodologies for the synthesis of a related compound and for key biological assays.
Synthesis of a Representative Chloro-Hydroxy-Piperidone Derivative
Synthesis of 3-chloro-1-hydroxy-2,6-diphenylpiperidin-4-one:
-
Step 1: Synthesis of 3-chloro-2,6-diphenylpiperidin-4-one hydrochloride. A mixture of chloroacetone (0.1 mol), benzaldehyde (0.2 mol), and ammonium acetate (0.1 mol) is warmed for 15 minutes. Hydrochloric acid is added to afford the hydrochloride salt.
-
Step 2: Neutralization. The hydrochloride salt is neutralized with aqueous ammonia at 0°C to yield 3-chloro-2,6-diphenylpiperidin-4-one.
-
Step 3: Hydroxylation. A solution of 3-chloro-2,6-diphenylpiperidin-4-one (0.001 mol) and m-chloroperbenzoic acid (0.001 mol) in 50 mL of dichloromethane is stirred for 1 hour at 0-5°C and then left overnight at 20°C.
-
Step 4: Extraction and Purification. The reaction mixture is extracted with dichloromethane and washed with 10% sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulphate and the solvent is removed under reduced pressure. The final product is purified by silica gel column chromatography.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of novel compounds.[13][14][15]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile swab.
-
Well Preparation: Wells of 6-8 mm in diameter are punched into the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Potential Signaling Pathways and Mechanisms of Action
The anticipated biological activities of this compound are likely mediated through the modulation of key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
As previously mentioned, piperidone derivatives are known to inhibit the NF-κB pathway.[4][5][6] This inhibition can occur at various points in the cascade, including the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis
The anticancer activity of piperidone derivatives is often linked to their ability to induce programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Proposed induction of the intrinsic apoptosis pathway by this compound.
Conclusion and Future Directions
While direct biological data for this compound is currently lacking, the evidence from structurally related compounds strongly suggests its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties. Its natural origin from Piper hancei further enhances its appeal as a lead compound for drug discovery.
Future research should focus on the following areas:
-
Total Synthesis: Development of a robust and efficient synthetic route to this compound to enable comprehensive biological evaluation.
-
In Vitro Screening: Systematic screening of the compound against a panel of bacterial, fungal, and cancer cell lines to determine its antimicrobial and cytotoxic profiles.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound to understand its mode of action.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicity of this compound in relevant animal models.
This technical guide provides a solid foundation for initiating research into this promising natural product derivative. The exploration of this compound and its analogs could lead to the development of novel therapeutic agents for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Unexpected formation of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones: synthesis, antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Piperidone synthesis [organic-chemistry.org]
- 12. Method for synthesizing piperazine pharmaceutical intermediate | Semantic Scholar [semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. youtube.com [youtube.com]
- 15. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
Methodological & Application
Stereoselective Synthesis of Substituted 2-Piperidones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of substituted 2-piperidones, a critical scaffold in medicinal chemistry. The methodologies presented herein offer robust strategies for controlling stereochemistry, a crucial aspect of drug design and development.
Introduction
Substituted 2-piperidones are prevalent structural motifs in a wide array of pharmaceuticals and biologically active natural products. The stereochemistry of these compounds profoundly influences their pharmacological activity and pharmacokinetic properties. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure or diastereomerically enriched 2-piperidones is of paramount importance. This document outlines three distinct and powerful strategies for achieving high levels of stereocontrol in the synthesis of these valuable heterocyclic compounds:
-
Diastereoselective Multicomponent Synthesis: A highly efficient one-pot, four-component reaction to construct complex polysubstituted 2-piperidones with excellent diastereoselectivity.
-
Asymmetric Chemo-enzymatic Synthesis: A combination of transition-metal-free C-H oxidation and enzymatic kinetic resolution to produce enantioenriched 3,4-disubstituted 2-piperidones.
-
Organocatalytic Asymmetric Synthesis: A biomimetic approach utilizing a chiral organocatalyst for the asymmetric synthesis of 2-substituted piperidines, which are immediate precursors to 2-piperidones.
Diastereoselective Multicomponent Synthesis of Pyridinium-Substituted 2-Piperidones
This method describes a one-pot, four-component reaction that yields highly substituted piperidin-2-ones with three stereogenic centers as single diastereomers. The reaction proceeds via a Michael-Mannich-cyclization cascade.[1]
Logical Relationship of the Multicomponent Reaction
Caption: Logical flow of the diastereoselective multicomponent synthesis.
Experimental Protocol
A mixture of the Michael acceptor (dicyano-substituted olefin, 2 mmol), aromatic aldehyde (2 mmol), 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenide (2 mmol), and ammonium acetate (4 mmol) in methanol (10 mL) is refluxed for 2 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure pyridinium-substituted 2-piperidone. Column chromatography is typically not required.[1]
Data Presentation
| Entry | Michael Acceptor (R¹) | Aldehyde (R²) | Pyridinium Salt (R³) | Product | Yield (%) | dr |
| 1 | 2-(4-Chlorobenzylidene)malononitrile | 4-Chlorobenzaldehyde | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | 4a | 85 | >99:1 |
| 2 | 2-(4-Methylbenzylidene)malononitrile | 4-Methylbenzaldehyde | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | 4b | 82 | >99:1 |
| 3 | 2-(4-Methoxybenzylidene)malononitrile | 4-Methoxybenzaldehyde | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | 4c | 78 | >99:1 |
| 4 | 2-Benzylidenemalononitrile | Benzaldehyde | 1-(2-Methoxy-2-oxoethyl)pyridin-1-ium chloride | 4d | 80 | >99:1 |
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones
This chemo-enzymatic approach provides access to enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones. The key steps are a transition-metal-free dual C-H oxidation of a substituted piperidine, followed by enzymatic resolution of the resulting racemic lactam.[2]
Experimental Workflow
Caption: Workflow for the asymmetric chemo-enzymatic synthesis.
Experimental Protocols
a) Synthesis of Racemic trans-3-Alkoxyamino-4-hydroxy-2-piperidone: To a solution of N-benzyl-4-hydroxypiperidine (1 mmol) in acetonitrile/water (1:1, 10 mL) is added TEMPO (0.1 mmol), NaClO₂ (3 mmol), and NaClO (1 mmol, aqueous solution). The mixture is stirred at room temperature for 24 hours. The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.
b) Enzymatic Resolution: To a solution of the racemic acetylated 2-piperidone (1 mmol) in 2-methyl-2-butanol (2M2B) is added Candida antarctica lipase B (CAL-B, 50 mg/mmol) and water (2 equivalents). The suspension is stirred at 30 °C and the reaction progress is monitored by chiral HPLC. Upon reaching approximately 50% conversion, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the enantioenriched alcohol and acetate is separated by column chromatography.[2]
Data Presentation
| Substrate | Product | Conversion (%) | ee (Alcohol) (%) | ee (Acetate) (%) | E-value |
| rac-trans-Acetate | (-)-Alcohol and (+)-Acetate | 50 | >99 | >99 | >200 |
Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidines
This protocol describes the asymmetric synthesis of 2-substituted piperidines, which can be readily oxidized to the corresponding 2-piperidones, via a biomimetic approach using a chiral organocatalyst. The key step is the enantioselective Mannich-type reaction of a ketone with a cyclic imine.[3]
Signaling Pathway of the Organocatalytic Reaction
Caption: Catalytic cycle for the organocatalytic asymmetric synthesis.
Experimental Protocol
To a solution of (L)-proline (0.2 mmol) in anhydrous benzonitrile (5 mL) is added the ketone (e.g., acetone, 6 mmol). The mixture is stirred at room temperature for 10 minutes. A solution of freshly prepared Δ¹-piperideine (1.0 mmol) in anhydrous benzonitrile (5 mL) is then added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired 2-substituted piperidine. The enantiomeric excess is determined by chiral HPLC analysis.[3]
Data Presentation
| Entry | Ketone | Product | Yield (%) | ee (%) |
| 1 | Acetone | (+)-Pelletierine | 56 | 94 |
| 2 | Cyclohexanone | 2-(2-Oxocyclohexyl)piperidine | 65 | 92 |
| 3 | Acetophenone | 2-(2-Oxo-2-phenylethyl)piperidine | 48 | 88 |
| 4 | Propanal | 2-(1-Formylethyl)piperidine | 52 | 90 (dr 3:1) |
References
Enantioselective Synthesis of 3-Chloro-4-Hydroxy-2-Piperidone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of potential strategies for the enantioselective synthesis of 3-chloro-4-hydroxy-2-piperidone, a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a direct, established protocol in the current literature, this note outlines several plausible synthetic approaches based on modern asymmetric synthesis methodologies. These proposed routes are intended to serve as a foundational guide for researchers aiming to develop a robust and stereocontrolled synthesis of this target molecule.
Introduction
The this compound scaffold incorporates key structural features—a lactam ring, a chiral vicinal chloro-alcohol moiety—that are of significant interest in the design of bioactive molecules. The precise control of stereochemistry at the C3 and C4 positions is crucial for elucidating structure-activity relationships and for the development of potent and selective therapeutic agents. While this specific molecule has been reported as a natural product isolated from P. hancei, its enantioselective synthesis has not been explicitly detailed in scientific literature. The following sections propose several synthetic strategies, complete with generalized experimental protocols and comparative analysis.
Proposed Enantioselective Synthetic Strategies
Three primary strategies are proposed, leveraging common and powerful techniques in modern asymmetric synthesis: Chemo-enzymatic Desymmetrization, Organocatalytic Functionalization, and Chiral Pool Synthesis. Each approach offers distinct advantages and challenges.
A summary of these proposed strategies is presented below:
| Strategy | Key Transformation | Chiral Induction Method | Potential Advantages | Potential Challenges |
| 1. Chemo-enzymatic | Enzymatic resolution or desymmetrization | Lipase- or reductase-catalyzed reaction | High enantioselectivity, mild reaction conditions | Substrate compatibility with enzymes, multi-step process |
| 2. Organocatalytic | Asymmetric chlorination of a β-hydroxy lactam | Chiral amine or phosphoric acid catalyst | Direct functionalization, metal-free conditions | Catalyst screening required, potential for low diastereoselectivity |
| 3. Chiral Pool | Diastereoselective cyclization and functionalization | Starting from a chiral amino acid (e.g., glutamic acid) | Pre-defined stereocenter, convergent synthesis | Limited availability of starting materials, protection/deprotection steps |
Strategy 1: Chemo-enzymatic Approach via Enzymatic Resolution
This strategy involves the synthesis of a racemic or prochiral precursor, followed by an enzymatic reaction to introduce chirality. A potential route begins with the synthesis of a suitable piperidone precursor, which is then subjected to enzymatic resolution to isolate the desired enantiomer.
Logical Workflow
Application Notes and Protocols for 3-Chloro-4-hydroxy-2-piperidone as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-hydroxy-2-piperidone is a halogenated piperidine derivative. While it has been identified as a natural product isolated from Piper hancei, its application as a synthetic intermediate in drug discovery and development is an emerging area of interest.[1] The strategic placement of chloro, hydroxyl, and lactam functionalities makes it a versatile scaffold for the synthesis of a diverse range of novel chemical entities. The piperidine core is a well-established pharmacophore in medicinal chemistry, and the presence of multiple reactive sites on this molecule allows for the generation of compound libraries for screening against various biological targets.
These application notes provide an overview of the potential synthetic transformations of this compound and detailed protocols for its derivatization. The methodologies described are based on established synthetic organic chemistry principles and are intended to serve as a guide for researchers in the exploration of its synthetic utility.
Chemical Properties and Reactivity
The key reactive centers of this compound are the secondary amine of the lactam, the secondary hydroxyl group, and the alkyl chloride. Each of these sites can be selectively targeted to yield a variety of derivatives.
-
N-Alkylation and N-Acylation: The lactam nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce a variety of substituents.
-
O-Alkylation and O-Acylation: The secondary hydroxyl group can be converted to ethers or esters, which can modulate the compound's lipophilicity and pharmacokinetic properties.
-
Nucleophilic Substitution of the Chloro Group: The chlorine atom can be displaced by a range of nucleophiles, such as amines, thiols, and azides, to introduce further diversity.
-
Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, 3-chloro-2,4-piperidinedione, a potentially useful intermediate for further derivatization.
-
Reduction of the Lactam: The lactam can be reduced to the corresponding substituted piperidine, a common scaffold in many bioactive molecules.
Synthetic Pathways Overview
The following diagram illustrates the potential synthetic pathways originating from this compound.
Caption: Potential synthetic transformations of this compound.
Experimental Protocols
The following are detailed protocols for key synthetic transformations of this compound.
Protocol 1: N-Alkylation of this compound
This protocol describes the synthesis of N-benzyl-3-chloro-4-hydroxy-2-piperidone.
Workflow Diagram:
References
Application Notes & Protocol: Isolation of 3-Chloro-4-hydroxy-2-piperidone from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive protocol for the isolation and purification of 3-Chloro-4-hydroxy-2-piperidone, a piperidone alkaloid, from plant sources. While the natural occurrence of this specific compound is not widely documented, related chlorinated alkaloids have been identified in the Piper genus. The methodology outlined herein is based on established principles for the extraction and purification of plant secondary metabolites, particularly alkaloids, and can be adapted for various plant matrices. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.
I. Hypothetical Data Presentation
Successful isolation of this compound requires careful monitoring of yield and purity throughout the purification process. The following table summarizes expected quantitative data from a hypothetical isolation starting with 1 kg of dried plant material.
| Purification Step | Starting Mass (g) | Mass Obtained (g) | Step Yield (%) | Purity (%) | Method of Analysis |
| Crude Methanolic Extract | 1000 | 120 | 12.0 | ~1 | Gravimetric |
| Acid-Base Partitioning | 120 | 15 | 12.5 | ~10 | TLC, LC-MS |
| Silica Gel Column Chromatography | 15 | 1.8 | 12.0 | ~60 | HPLC, LC-MS |
| Preparative HPLC | 1.8 | 0.25 | 13.9 | >95 | HPLC, NMR |
| Recrystallization | 0.25 | 0.21 | 84.0 | >99 | HPLC, NMR, Elemental Analysis |
II. Experimental Protocols
This section details the step-by-step methodology for the isolation and purification of this compound.
A. Plant Material Preparation
-
Source: Obtain fresh or dried plant material (e.g., leaves, stems, or roots of a relevant Piper species).
-
Drying: If using fresh material, air-dry in a well-ventilated area away from direct sunlight or use a plant dryer at 40-50°C until brittle.
-
Grinding: Grind the dried plant material into a coarse powder (approximately 20-40 mesh) using a mechanical grinder to increase the surface area for extraction.
B. Extraction
-
Apparatus: Set up a Soxhlet extraction apparatus or use a large vessel for maceration.
-
Solvent: Use 95% methanol as the extraction solvent.
-
Procedure (Soxhlet):
-
Place 1 kg of the powdered plant material into a large cellulose thimble.
-
Load the thimble into the Soxhlet extractor.
-
Fill the boiling flask with 5 L of 95% methanol.
-
Heat the solvent to a gentle boil and allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.
-
-
Concentration: After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.
C. Acid-Base Partitioning for Alkaloid Enrichment
This step selectively isolates basic compounds like alkaloids from the crude extract.
-
Dissolution: Dissolve the crude methanolic extract (approx. 120 g) in 1 L of 5% aqueous hydrochloric acid (HCl).
-
Filtration: Filter the acidic solution through cheesecloth or filter paper to remove any insoluble material.
-
Neutral Compound Removal:
-
Transfer the filtrate to a large separatory funnel.
-
Extract the acidic solution three times with an equal volume of dichloromethane (DCM) to remove neutral and weakly acidic compounds. Discard the DCM layers.
-
-
Basification: Cool the remaining aqueous layer in an ice bath and slowly add concentrated ammonium hydroxide solution until the pH reaches 9-10. Monitor the pH using pH paper or a pH meter.
-
Alkaloid Extraction:
-
Extract the basified solution three times with an equal volume of DCM. The protonated alkaloids will deprotonate and move into the organic phase.
-
Combine the DCM extracts.
-
-
Drying and Concentration: Dry the combined DCM extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched alkaloid fraction.
D. Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Column Packing: Pack a glass column with the silica gel slurry. The amount of silica should be 50-100 times the weight of the alkaloid fraction.
-
Sample Loading: Dissolve the enriched alkaloid fraction in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% DCM and gradually increasing the proportion of methanol (e.g., DCM:MeOH 99:1, 98:2, 95:5, etc.).
-
Fraction Collection: Collect fractions of 20-50 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase and visualizing with Dragendorff's reagent (for alkaloids).
-
Pooling: Combine fractions that show a similar TLC profile corresponding to the target compound. Concentrate the pooled fractions to yield a semi-purified product.
E. Final Purification by Preparative HPLC
-
System: Use a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape). The gradient should be optimized based on analytical HPLC runs.
-
Injection: Dissolve the semi-purified product in the mobile phase and inject it onto the column.
-
Fractionation: Collect the peak corresponding to the retention time of this compound, as determined by prior analytical LC-MS analysis.
-
Concentration: Remove the solvent from the collected fraction under reduced pressure, followed by freeze-drying to obtain the purified compound.
F. Recrystallization
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or acetone).
-
Crystal Formation: Slowly add a non-solvent (e.g., hexane or cold water) until turbidity appears. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold non-solvent.
-
Drying: Dry the crystals under vacuum to obtain the final pure product.
III. Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Hypothetical Signaling Pathway
Many piperidine alkaloids exhibit anti-inflammatory activity.[1][2] This diagram illustrates a plausible mechanism by which this compound could modulate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Inhibition of inflammatory pathways by this compound.
References
Application Notes and Protocols: Antibacterial Activity of 3-Chloro-4-hydroxy-2-piperidone against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidone and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This document provides detailed application notes and protocols for the evaluation of the antibacterial activity of 3-Chloro-4-hydroxy-2-piperidone against Gram-positive bacteria. While direct studies on this specific compound are limited, data from structurally related piperidone derivatives suggest its potential as an antibacterial agent. The following sections summarize the known antibacterial activity of analogous compounds, provide standardized protocols for its evaluation, and discuss potential mechanisms of action.
Data Presentation: Antibacterial Activity of Structurally Related Piperidone Derivatives
The antibacterial efficacy of piperidone derivatives has been demonstrated against various Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 3-Chloro-1-hydroxy-2,6-diarylpiperidin-4-ones, compounds structurally related to this compound, against common Gram-positive bacteria. These data provide a benchmark for the potential activity of the target compound.
| Compound Reference | Bacterial Strain | MIC (µg/mL) |
| 3-Chloro-1-hydroxy-2,6-diphenylpiperidin-4-one | Staphylococcus aureus | 25 |
| 3-Chloro-1-hydroxy-2,6-diphenylpiperidin-4-one | β-Hemolytic streptococcus | 50 |
| 3-Chloro-1-hydroxy-2,6-di(p-chlorophenyl)piperidin-4-one | Staphylococcus aureus | 12.5 |
| 3-Chloro-1-hydroxy-2,6-di(p-chlorophenyl)piperidin-4-one | β-Hemolytic streptococcus | 25 |
| 3-Chloro-1-hydroxy-2,6-di(p-fluorophenyl)piperidin-4-one | Staphylococcus aureus | 12.5 |
| 3-Chloro-1-hydroxy-2,6-di(p-fluorophenyl)piperidin-4-one | β-Hemolytic streptococcus | 25 |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 10 |
| Ciprofloxacin (Standard) | β-Hemolytic streptococcus | 25 |
Data extracted from studies on 3-Chloro-1-hydroxy-2,6-diarylpiperidin-4-ones.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibacterial activity. The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth with the highest concentration of the compound, no inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step to the MIC assay.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for MIC and MBC Determination.
Hypothetical Signaling Pathway Inhibition
The exact mechanism of action for this compound is not yet elucidated. However, many antibacterial agents targeting Gram-positive bacteria interfere with cell wall synthesis or disrupt cell membrane integrity. The following diagram illustrates a hypothetical mechanism where the compound inhibits a key enzyme in the peptidoglycan synthesis pathway.
References
Application Notes and Protocols: Antifungal Activity of 3-Chloro-Piperidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidone-based heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1] This document outlines the antifungal potential of a series of synthesized 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones, highlighting their efficacy against various pathogenic fungi. The provided protocols are intended to guide researchers in the evaluation of similar compounds.
Quantitative Data Summary
The antifungal activity of synthesized 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones was evaluated to determine their Minimum Inhibitory Concentration (MIC) against several pathogenic fungal strains. The results are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Chloro-1-hydroxy-2,6-diarylpiperidin-4-ones against Pathogenic Fungi
| Compound ID | Substituent on Aryl Group | Aspergillus flavus (µg/mL) | Mucor spp. (µg/mL) | Microsporum gypseum (µg/mL) | Rhizopus spp. (µg/mL) |
| 20 | Methoxy | - | - | - | Potent Activity |
| 21 | Chloro | Strong Activity | Strong Activity | Strong Activity | - |
| 22 | Fluoro | Strong Activity | Strong Activity | Strong Activity | - |
| Fluconazole | - (Standard) | - | - | - | - |
Data extracted from studies on 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones.[1][2] The term "Strong Activity" indicates significant inhibition, though specific MIC values were not detailed in the source material. Compound 20 showed particular potency against Rhizopus spp.
Experimental Protocols
The following protocols are based on the methodologies described for the evaluation of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones and can be adapted for testing the antifungal activity of 3-Chloro-4-hydroxy-2-piperidone.
Fungal Strains and Culture Conditions
-
Fungal Strains: Aspergillus flavus, Mucor spp., Microsporum gypseum, and Rhizopus spp.
-
Culture Medium: A suitable broth medium for fungal growth (e.g., Sabouraud Dextrose Broth or Potato Dextrose Broth).
-
Incubation Conditions: Cultures should be incubated at an appropriate temperature, typically 25-30°C, for 72-96 hours.[1]
Preparation of Test Compound Stock Solutions
-
Accurately weigh a precise amount of the test compound (e.g., this compound).
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a high-concentration stock solution.
-
Further dilutions should be made with the sterile broth medium to achieve the desired final concentrations for the assay.
Minimum Inhibitory Concentration (MIC) Assay - Broth Dilution Method
This protocol outlines the serial dilution method to determine the MIC of the test compound.
-
Preparation of Dilutions:
-
Dispense 1 mL of sterile seeded broth into a series of sterile test tubes. The seeded broth contains the fungal inoculum at a standardized concentration.
-
Add 1 mL of the test compound stock solution to the first tube, resulting in a 1:2 dilution.
-
Serially transfer 1 mL from the first tube to the second tube, and so on, to create a range of six dilutions.[1]
-
-
Controls:
-
Positive Control: A set of assay tubes containing only the seeded broth with a known antifungal agent (e.g., Fluconazole) to confirm the susceptibility of the fungal strains.
-
Negative Control: A set of assay tubes containing only the seeded broth to ensure the viability and growth of the microorganisms.[1]
-
-
Incubation:
-
Incubate all tubes at 25-30°C for 72-96 hours in a BOD incubator.[1]
-
-
Observation and MIC Determination:
-
After the incubation period, visually inspect the tubes for any signs of fungal growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the fungus.[1]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the determination of the antifungal activity of the test compounds.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Concluding Remarks
The presented data on 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones demonstrates that the chloro-substituted piperidone scaffold is a promising area for the development of novel antifungal agents.[1][2] Further investigation into the antifungal properties of this compound is warranted. The protocols and workflow provided herein offer a solid foundation for conducting such exploratory studies. Future research should also aim to elucidate the mechanism of action of these compounds to aid in the rational design of more potent derivatives.
References
Application Notes and Protocols: Cytotoxicity of Novel Piperidone Analogs in Cancer Cell Lines
Introduction
Piperidone-containing compounds represent a promising class of therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[3][4][5] This document provides detailed application notes on the cytotoxic effects of three novel piperidone analogs (P3, P4, and P5) against a panel of human cancer cell lines.[1] These compounds have been shown to induce cell death selectively in tumor cells at low micromolar concentrations through mechanisms involving the induction of apoptosis and cellular stress.[1][2] The protocols outlined below provide a framework for assessing the in vitro cytotoxicity and elucidating the mechanism of action of similar piperidone derivatives.
Data Presentation: Cytotoxicity of Piperidone Analogs P3, P4, and P5
The cytotoxic activity of compounds P3, P4, and P5 was evaluated across nine cancerous cell lines and two non-cancerous cell lines. The 50% cytotoxic concentration (CC50), the concentration at which 50% of the cell population is killed, was determined after 48 hours of treatment.[1]
Table 1: CC50 Values of Piperidone Analogs in Human Cancer and Non-Cancerous Cell Lines [1]
| Cell Line | Cancer Type | P3 (µM) | P4 (µM) | P5 (µM) |
| HL-60 | Leukemia | 1.70 | 2.00 | 2.00 |
| CCRF-CEM | Leukemia | 2.10 | 1.90 | 1.50 |
| K-562 | Leukemia | 2.50 | 2.10 | 1.80 |
| MOLT-4 | Leukemia | 2.30 | 2.00 | 1.70 |
| A549 | Lung Carcinoma | 2.80 | 2.40 | 1.90 |
| MCF-7 | Breast Carcinoma | 2.60 | 2.20 | 1.60 |
| PC-3 | Prostate Carcinoma | 2.40 | 1.80 | 1.40 |
| DU-145 | Prostate Carcinoma | 2.50 | 2.10 | 1.70 |
| U-251 | Glioblastoma | 2.70 | 2.60 | 2.10 |
| Average (Cancerous) | 2.26 | 1.91 | 1.52 | |
| HUVEC | Non-Cancerous (Endothelial) | >10 | >10 | >10 |
| PBMC | Non-Cancerous (Blood) | >10 | >10 | >10 |
Data extracted from a study on novel piperidone compounds exhibiting tumor-selective cytotoxicity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the cytotoxicity and mechanism of action of piperidone compounds.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HL-60, CCRF-CEM, A549, MCF-7) and non-cancerous cell lines (e.g., HUVEC, PBMCs).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Adherent cells are passaged upon reaching 80-90% confluency, while suspension cells are subcultured to maintain optimal cell density.
2. Cytotoxicity Assessment (DNS Assay) [3]
This protocol determines the concentration of the compound that causes 50% cell death (CC50).
-
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Piperidone compounds (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Differential Nuclear Staining (DNS) solution (e.g., with Hoechst 33342 and Propidium Iodide)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of medium.[3]
-
Incubate the plate for 24 hours to allow for cell attachment (for adherent cells).
-
Prepare serial dilutions of the piperidone compounds in culture medium. The final DMSO concentration should be kept below 0.1% (v/v) to avoid solvent toxicity.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 hours.[3]
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Add the DNS solution to each well and incubate as per the manufacturer's instructions.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analyze the images to count the number of live and dead cells based on their nuclear staining.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 values by plotting the percentage of cell death against the compound concentration using appropriate software (e.g., GraphPad Prism).
-
3. Apoptosis Detection (Annexin V-FITC/PI Assay) [1]
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
6-well plates
-
Piperidone compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10^5 cells per well in 1 mL of complete medium in 6-well plates.[1]
-
Treat the cells with the piperidone compounds at their respective CC50 and 2x CC50 concentrations for 24 hours.[1] Include vehicle control and a positive control for apoptosis (e.g., 1 mM H2O2).[1]
-
Harvest the cells (including any floating cells) and centrifuge at a low speed.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
4. Caspase-3 Activation Assay [1]
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Flow cytometry tubes
-
Piperidone compounds
-
Caspase-3 inhibitor with a fluorescent dye substrate
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the piperidone compounds as described for the apoptosis assay.
-
Following treatment, harvest and wash the cells.
-
Stain the cells with the fluorescently labeled caspase-3 substrate according to the manufacturer's instructions.
-
Incubate to allow the substrate to enter the cells and be cleaved by active caspase-3.
-
Analyze the cells by flow cytometry to determine the percentage of cells with active caspase-3 (indicated by a green fluorescent signal).[1]
-
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanism of Action of Chlorinated Piperidone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated piperidone compounds have emerged as a promising class of molecules in medicinal chemistry, demonstrating a range of biological activities.[1][2][3][4] Notably, recent research has focused on their potential as anticancer agents.[1][5] These synthetic compounds, featuring a piperidine ring with chlorine substitutions, have shown potent cytotoxic effects against various cancer cell lines.[5][6] This document provides a detailed overview of the mechanism of action of chlorinated piperidone compounds, focusing on their anticancer properties, and includes relevant experimental protocols and data for researchers in drug discovery and development.
Mechanism of Action: Anticancer Activity
The primary anticancer mechanism of chlorinated piperidone compounds involves the induction of apoptosis through the intrinsic pathway.[5] This is a complex process initiated by cellular stress, leading to a cascade of events culminating in programmed cell death. Additionally, some chlorinated piperidones have been identified as proteasome inhibitors, a key target in cancer therapy.[5]
Key Mechanistic Events:
-
Induction of Reactive Oxygen Species (ROS): Treatment of cancer cells with chlorinated piperidone compounds leads to an accumulation of ROS.[5] This oxidative stress is a critical trigger for the subsequent apoptotic events.
-
Mitochondrial Depolarization: The increase in ROS disrupts the mitochondrial membrane potential.[5] This depolarization is a point of no return in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria.
-
Caspase Activation: Following mitochondrial depolarization, a cascade of caspase enzymes is activated. Specifically, the activation of caspase-3 and caspase-7 has been observed, which are key executioner caspases responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[5]
-
Proteasome Inhibition: Certain chlorinated piperidone derivatives act as proteasome inhibitors.[5] The proteasome is responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of misfolded proteins, inducing cellular stress and apoptosis.
-
DNA Fragmentation and Cell Cycle Alteration: These compounds have been shown to cause DNA fragmentation, a hallmark of apoptosis.[5] They can also alter the cell cycle distribution in cancer cell lines.[5]
Data Presentation
The cytotoxic effects of two novel chlorinated piperidone compounds, 2608 (1-dichloroacetyl – 3,5-bis(3,4-difluorobenzylidene)-4-piperidone) and 2610 (1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone), have been evaluated against a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) values are summarized in the table below.
| Cell Line | Cancer Type | Compound 2608 CC50 (µM) | Compound 2610 CC50 (µM) |
| CEM | Acute Lymphoblastic Lymphoma | 0.25 | 0.3 |
| COLO 205 | Colon Cancer | > 10 | > 10 |
Data extracted from a 2022 study on two novel piperidones.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of chlorinated piperidone compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CEM, COLO 205)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Chlorinated piperidone compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the chlorinated piperidone compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 values.
Mitochondrial Membrane Potential Assay
This assay measures the change in mitochondrial membrane potential, an indicator of apoptosis.
Materials:
-
Cancer cell lines
-
Chlorinated piperidone compounds
-
JC-1 dye
-
Flow cytometer
Procedure:
-
Treat the cells with the chlorinated piperidone compounds at their CC50 and 2x CC50 concentrations for 6 hours.[5]
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 500 µL of PBS containing 2 µM JC-1 dye.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry, detecting the green fluorescence of JC-1 monomers (indicating depolarized mitochondria) and the red fluorescence of JC-1 aggregates (indicating polarized mitochondria).
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7.
Materials:
-
Cancer cell lines
-
Chlorinated piperidone compounds
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with the compounds as in the cell viability assay.
-
After the incubation period, add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure the luminescence using a luminometer. Increased luminescence corresponds to higher caspase-3/7 activity.
Visualizations
Signaling Pathway Diagram
Caption: Intrinsic apoptotic pathway induced by chlorinated piperidones.
Experimental Workflow Diagram
Caption: Workflow for evaluating chlorinated piperidones.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Chloro-4-hydroxy-2-piperidone Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The piperidone scaffold is a significant heterocyclic motif present in numerous natural products and pharmaceutically active compounds.[1][2][3] Modifications of this core structure, such as the introduction of chloro and hydroxyl groups, can lead to compounds with a wide range of biological activities. While specific data on 3-Chloro-4-hydroxy-2-piperidone is limited to its isolation from Piper hancei, extensive research has been conducted on structurally related analogs, particularly 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones.[4][5] These analogs have demonstrated notable antibacterial and antifungal properties, making them promising candidates for further investigation in drug discovery.[4]
This document provides detailed application notes and experimental protocols based on the available scientific literature for these 3-chloro-4-hydroxypiperidone analogs, offering insights into their synthesis, biological evaluation, and potential therapeutic applications.
Application Notes
The primary application of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones in medicinal chemistry lies in their potential as antimicrobial agents.[4] These compounds have shown a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as several fungal strains.[4] The presence of the chloro, hydroxy, and diaryl substitutions on the piperidone ring appears to be crucial for their biological activity.
Key Applications:
-
Antibacterial Agents: These compounds have been evaluated for their in vitro activity against a panel of pathogenic bacteria. Notably, certain derivatives exhibit potent inhibitory effects, suggesting their potential as leads for the development of new antibiotics.[4]
-
Antifungal Agents: Several analogs have demonstrated significant activity against fungal species like Aspergillus flavus, Mucor, and Microsporum gypseum.[4] This highlights their potential for development as novel antifungal therapeutics.
-
Synthetic Intermediates: The piperidone core serves as a versatile scaffold for further chemical modifications. The chloro and hydroxyl groups offer reactive sites for the synthesis of a diverse library of derivatives with potentially enhanced pharmacological profiles.[6][7]
Quantitative Data Summary
The antimicrobial activity of a series of synthesized 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones has been quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) values. The data is summarized in the table below.
| Compound ID | Ar (Aryl Group) | R | Test Organism | MIC (µg/mL) |
| 18 | C₆H₅ | H | S. aureus | 100 |
| β-H. streptococcus | 125 | |||
| V. cholerae | 150 | |||
| S. typhii | 125 | |||
| S. flexneri | 200 | |||
| K. pneumoniae | 150 | |||
| Pseudomonas | 250 | |||
| 19 | 4-Cl-C₆H₄ | Cl | S. aureus | 75 |
| β-H. streptococcus | 100 | |||
| V. cholerae | 100 | |||
| S. typhii | 100 | |||
| S. flexneri | 150 | |||
| K. pneumoniae | 125 | |||
| Pseudomonas | 200 | |||
| 20 | 4-CH₃O-C₆H₄ | OCH₃ | S. aureus | 125 |
| β-H. streptococcus | 150 | |||
| V. cholerae | 150 | |||
| S. typhii | 150 | |||
| S. flexneri | 250 | |||
| K. pneumoniae | 200 | |||
| Pseudomonas | 250 | |||
| 21 | 4-F-C₆H₄ | F | S. aureus | 50 |
| β-H. streptococcus | 75 | |||
| V. cholerae | 75 | |||
| S. typhii | 75 | |||
| S. flexneri | 100 | |||
| K. pneumoniae | 100 | |||
| Pseudomonas | 150 | |||
| 22 | 2-Cl-C₆H₄ | Cl | S. aureus | 75 |
| β-H. streptococcus | 100 | |||
| V. cholerae | 100 | |||
| S. typhii | 100 | |||
| S. flexneri | 150 | |||
| K. pneumoniae | 125 | |||
| Pseudomonas | 200 | |||
| Ciprofloxacin | - | - | S. aureus | 6.25 |
| β-H. streptococcus | 6.25 | |||
| V. cholerae | 6.25 | |||
| S. typhii | 6.25 | |||
| S. flexneri | 12.5 | |||
| K. pneumoniae | 12.5 | |||
| Pseudomonas | 12.5 |
Note: All synthesized compounds were inactive against E. coli.[4]
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones[4]
This protocol details a three-step synthesis process for the target compounds.
Step 1: Synthesis of 3-chloro-2,6-diarylpiperidin-4-ones hydrochloride
-
A mixture of chloroacetone (0.1 mol), an appropriate benzaldehyde (0.2 mol), and ammonium acetate (0.1 mol) is warmed for 15 minutes.
-
Concentrated hydrochloric acid is added to the mixture.
-
The resulting precipitate, 3-chloro-2,6-diarylpiperidin-4-one hydrochloride, is collected by filtration.
Step 2: Neutralization to 3-chloro-2,6-diarylpiperidin-4-ones
-
The hydrochloride salt from Step 1 is suspended in a suitable solvent.
-
The suspension is neutralized by the addition of aqueous ammonia at 0°C.
-
The resulting free base, 3-chloro-2,6-diarylpiperidin-4-one, is isolated.
Step 3: Synthesis of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones
-
A solution of the 3-chloro-2,6-diarylpiperidin-4-one (0.001 mol) in 50 mL of dichloromethane is prepared.
-
m-Chloroperbenzoic acid (m-CPBA) (0.001 mol) is added to the solution.
-
The mixture is stirred for 1 hour at 0-5°C.
-
The reaction is allowed to stand overnight at 20°C.
-
The mixture is extracted with dichloromethane.
-
The organic layer is washed with a 10% sodium bicarbonate solution.
-
The dichloromethane layer is dried over anhydrous sodium sulphate.
-
The solvent is removed under reduced pressure to yield the final product, 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-one.
Protocol 2: In Vitro Antibacterial and Antifungal Activity Assay[4]
The antimicrobial activity of the synthesized compounds is determined using a standard tube dilution method.
1. Preparation of Stock Solutions:
-
A stock solution of each test compound is prepared at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO).
-
Serial dilutions are made to obtain concentrations ranging from 25 to 500 µg/mL.
2. Inoculum Preparation:
-
Bacterial strains are grown in nutrient broth at 37°C for 24 hours.
-
Fungal strains are grown on Sabouraud dextrose agar at 28°C for 48-72 hours, and a spore suspension is prepared.
3. Assay Procedure:
-
To a series of test tubes containing sterile nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi), add the different concentrations of the test compounds.
-
Inoculate each tube with the prepared microbial suspension.
-
A positive control (containing inoculum but no test compound) and a negative control (containing test compound but no inoculum) are also included. Ciprofloxacin is used as a standard antibacterial agent.
-
The tubes are incubated at the appropriate temperature for 24 hours (bacteria) or 48-72 hours (fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Synthetic pathway for 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones.
Caption: General workflow for in vitro antimicrobial susceptibility testing.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chlorinated Piperidones
Welcome to the technical support center for the synthesis of chlorinated piperidones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chlorinated piperidones?
A1: Common synthetic routes to chlorinated piperidones include:
-
Direct Chlorination: This involves the reaction of a piperidone precursor with a chlorinating agent. Commonly used reagents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂).[1][2] The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity and yield.[3]
-
Aza-Prins Cyclization: This method can be used to construct the piperidine ring and introduce a chlorine atom simultaneously. It typically involves the reaction of a homoallylic amine with an aldehyde in the presence of a Lewis acid and a chloride source.[4][5]
-
Multi-step Synthesis from Chloro-precursors: An alternative approach is to use starting materials that already contain a chlorine atom, such as chloroacetone, in a condensation reaction with an appropriate benzaldehyde and ammonium acetate to form the chlorinated piperidone ring.[6]
Q2: I am observing a low yield of my desired chlorinated piperidone. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include incomplete reaction, degradation of the starting material or product, and competing side reactions.[3] Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is critical.[]
Q3: I have identified multiple chlorinated products in my reaction mixture. How can I improve the regioselectivity of the chlorination?
A3: Achieving high regioselectivity is a common challenge, particularly with substituted piperidones. The position of chlorination is influenced by both steric and electronic factors. Strategies to improve regioselectivity include:
-
Choice of Chlorinating Agent: Milder and more sterically hindered chlorinating agents can offer better control. For example, using N-chlorosuccinimide (NCS) might be more selective than using chlorine gas.[1][8]
-
Protecting Groups: The presence and nature of protecting groups on the piperidine nitrogen can influence the electron density of the ring and direct the chlorination to a specific position.
-
Catalyst Selection: In some cases, the use of a specific catalyst can promote chlorination at a desired position.[9]
Q4: My chlorinated piperidone seems to be unstable during workup and purification. What precautions should I take?
A4: Chlorinated piperidones can be susceptible to degradation, especially under acidic or basic conditions, or at elevated temperatures.[10] Consider the following to improve stability:
-
Mild Workup Conditions: Use mild aqueous washes, such as saturated sodium bicarbonate, to neutralize any acid without prolonged exposure to strong bases.
-
Low-Temperature Purification: Perform purification steps like column chromatography at lower temperatures if possible.
-
Inert Atmosphere: If the compound is sensitive to air or moisture, conduct the workup and purification under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of chlorinated piperidones.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | 1a. Increase reaction time or moderately increase the temperature.[3] 1b. Ensure efficient stirring. 1c. Confirm the activity of the chlorinating agent. |
| 2. Decomposition of starting material or product. | 2a. Lower the reaction temperature. 2b. Use a milder chlorinating agent.[3] 2c. Reduce the reaction time. | |
| 3. Suboptimal pH. | 3. Carefully monitor and adjust the pH of the reaction mixture, especially in reactions sensitive to acidity or basicity.[11] | |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Highly reactive chlorinating agent. | 1. Switch to a more selective reagent, such as N-chlorosuccinimide (NCS) or a hypervalent iodine reagent like PIFA/KCl.[1][9] |
| 2. Steric and electronic effects of substituents. | 2. Consider modifying the substitution pattern or using a directing group to favor chlorination at the desired position.[8] | |
| Formation of Over-chlorinated Byproducts | 1. Excess chlorinating agent. | 1a. Carefully control the stoichiometry of the chlorinating agent.[8] 1b. Add the chlorinating agent portion-wise or via syringe pump to maintain a low concentration. |
| 2. High reaction temperature. | 2. Perform the reaction at a lower temperature to reduce the rate of subsequent chlorination reactions.[3] | |
| Formation of Hydroxylated Byproducts (Chlorohydrins) | 1. Presence of water in the reaction mixture. | 1a. Use anhydrous solvents and reagents.[3] 1b. Perform the reaction under an inert and dry atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Co-elution of product and impurities. | 1a. Optimize the mobile phase for column chromatography. 1b. Consider alternative purification techniques such as preparative HPLC or crystallization. |
| 2. Product degradation on silica gel. | 2a. Use a less acidic stationary phase, such as neutral alumina. 2b. Deactivate silica gel with a small amount of triethylamine in the eluent. |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of chlorinated piperidones under various conditions. This data is intended for comparative purposes, and actual yields may vary depending on the specific substrate and experimental setup.
| Piperidone Substrate | Chlorinating Agent/Method | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-Diphenylpiperidine-4-one | Chloroacetone/HCl | Ethanol | Reflux | Not specified | [6] |
| N-Methyl-4-quinolone | PIFA/KCl | MeOH | Room Temp | 86 | [9] |
| N-Methyl-4-quinolone | PIDA/KCl | MeOH | Room Temp | 79 | [9] |
| trans-Decalin | NCS/HClO₄/blue LED | DCM | 0 | 93 (selectivity) | [8] |
| Styrene oxide and homoallylic amine | NbCl₅ | Methylene chloride | Room Temp | 88 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Chlorination using N-Chlorosuccinimide (NCS)
-
Preparation: To a solution of the piperidone starting material (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere, add N-chlorosuccinimide (1.0-1.2 eq) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 3-Chloro-2,6-diarylpiperidin-4-ones
-
Reaction Setup: In a round-bottom flask, combine chloroacetone (1.0 eq), the appropriate benzaldehyde (2.0 eq), and ammonium acetate (1.0 eq).
-
Heating and Acidification: Warm the mixture for approximately 15 minutes. Subsequently, add hydrochloric acid and continue to stir.
-
Neutralization: Cool the reaction mixture to 0 °C and neutralize with aqueous ammonia to precipitate the 3-chloro-2,6-diaryl-piperidin-4-one product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[6]
Visualizations
Caption: Troubleshooting workflow for chlorinated piperidone synthesis.
Caption: General experimental workflow for the synthesis of chlorinated piperidones.
References
- 1. suru-chem.com [suru-chem.com]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. tandfonline.com [tandfonline.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Instability in a Chlorinated Drinking Water Distribution Network | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
common side reactions in the chlorination of piperidones
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of piperidones.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected from the chlorination of a piperidone?
The initial and most common reaction is the N-chlorination of the secondary amine in the piperidone ring to form an N-chloro-piperidone. However, this intermediate can be highly reactive and may not be the final isolated product, leading to various side reactions.[1]
Q2: My N-chloro-piperidone intermediate is unstable and decomposes upon workup. How should I handle it?
N-chloroamines are known for their high reactivity and potential instability.[1] It is often best practice to generate and use the N-chloro-piperidone in situ for subsequent reactions without isolating it. If the N-chlorinated product is the target, ensure the reaction is run at low temperatures (e.g., 0-5 °C) and consumed or analyzed promptly to minimize degradation.[2]
Q3: How does the pH of the reaction medium affect the chlorination process?
The pH is a critical parameter that influences both the reactivity of the piperidone and the nature of the active chlorinating species.[3]
-
Acidic Conditions (pH < 5): The piperidone nitrogen can be protonated, which significantly reduces its nucleophilicity and slows down or prevents the desired N-chlorination.[2]
-
Neutral to Mildly Acidic Conditions (pH 5-7): This range is often optimal for selective N-chlorination, balancing the availability of the free amine for reaction while minimizing base-catalyzed side reactions.[2]
-
Basic Conditions (pH > 8): Strongly basic conditions can lead to the rapid dehydrochlorination of the N-chloro intermediate, forming cyclic imines as a major byproduct.[4][5]
Q4: Which chlorinating agent is best for my reaction?
The choice of chlorinating agent depends on the desired outcome and the sensitivity of the substrate.
-
N-Chlorosuccinimide (NCS): A mild and commonly used reagent for selective N-chlorination. It is often preferred for complex molecules to avoid over-chlorination.
-
Trichloroisocyanuric Acid (TCCA): A cost-effective and efficient source of electrophilic chlorine, but can be more aggressive than NCS.
-
Calcium Hypochlorite (Ca(OCl)₂) or Sodium Hypochlorite (NaOCl): Strong oxidants that are effective for N-chlorination but can lead to more side reactions, including C-H chlorination and ring-opening, if not carefully controlled.[1]
-
Chlorine Gas (Cl₂): Highly reactive and difficult to handle. It is generally not recommended unless specific industrial-scale protocols are in place, as it can easily lead to over-chlorination and other hazardous situations.[6]
Troubleshooting Guide: Common Side Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired chlorinated product. | 1. Incorrect pH protonating the piperidone nitrogen.2. Decomposition of the N-chloro intermediate.3. Competing side reactions (e.g., elimination, ring-opening). | 1. Adjust the pH to a neutral or mildly acidic range (pH 5-7).[2]2. Run the reaction at a lower temperature (0-5 °C) and use the product immediately.[2]3. Use a milder chlorinating agent (e.g., switch from NaOCl to NCS). |
| Formation of a cyclic imine byproduct. | Base-catalyzed E2 elimination (dehydrochlorination) of the N-chloro intermediate.[4][5] This is common in the presence of amine bases or if the reaction is run under basic conditions. | 1. Strictly avoid basic conditions. Buffer the reaction if necessary.2. If a base is required for a subsequent step, use a non-nucleophilic, sterically hindered base and add it at low temperature after the chlorination is complete. |
| Multiple chlorinated products observed (over-chlorination). | 1. Excess of the chlorinating agent.2. Reaction temperature is too high.3. Use of a highly reactive chlorinating agent.4. Radical C-H chlorination pathway.[6] | 1. Use stoichiometric amounts (1.0-1.1 equivalents) of the chlorinating agent.2. Maintain low reaction temperatures (0 °C or below).3. Switch to a milder reagent (e.g., NCS).4. Perform the reaction in the dark to minimize radical initiation. |
| Evidence of ring-opening or significant degradation. | The piperidone ring can cleave under harsh oxidative or electrophilic conditions.[7] This can be promoted by strong acids, high temperatures, or powerful oxidizing agents. | 1. Use the mildest possible chlorinating agent and conditions.2. Avoid strong acids; buffer the reaction medium.3. Ensure the reaction temperature does not exceed the stability threshold of your starting material and product. |
| Reaction is very slow or does not go to completion. | 1. Insufficiently reactive chlorinating agent.2. Low reaction temperature.3. Piperidone nitrogen is protonated due to highly acidic conditions.[2] | 1. Switch to a more reactive chlorinating agent (e.g., from NCS to TCCA).2. Allow the reaction to warm slightly (e.g., to room temperature) after the initial addition at low temperature, while monitoring for side product formation.3. Check and adjust the pH to be in the optimal 5-7 range.[2] |
Key Side Reaction Pathways
The chlorination of piperidones can proceed through several pathways, often starting from the N-chloro intermediate. Understanding these pathways is crucial for troubleshooting.
Caption: Key reaction pathways in piperidone chlorination.
Experimental Protocol Example: N-Chlorination of 4-Piperidone Hydrochloride
This protocol is an illustrative example for the synthesis of 1-chloro-4-piperidone. Researchers should adapt it based on their specific substrate and safety protocols.
Materials:
-
4-Piperidone hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization: To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in DCM (10 mL per gram of starting material) at 0 °C (ice bath), add a saturated aqueous solution of sodium bicarbonate portion-wise until the pH of the aqueous layer is ~7-8. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base of 4-piperidone. Caution: The free base may be unstable and should be used immediately.
-
Chlorination: Dissolve the crude 4-piperidone free base in fresh, anhydrous DCM (15 mL per gram) and cool the solution to 0 °C. Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with cold deionized water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature (<30 °C). The resulting 1-chloro-4-piperidone is often used immediately in the next step without further purification due to its potential instability.
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues encountered during the chlorination of piperidones.
Caption: A logical workflow for troubleshooting piperidone chlorination.
References
- 1. N-Chloropiperidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chlorinated drinking-water - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study [epub.ub.uni-muenchen.de]
- 5. Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Piperidone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidones. Below you will find detailed information on common issues encountered during various synthetic routes, along with recommended solutions and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
A common challenge in piperidone synthesis is managing competing reactions and optimizing conditions to maximize yield and purity. This section addresses specific issues you might encounter.
Dieckmann Condensation
| Problem | Potential Cause | Recommended Solution | Preventative Measures |
| Low or No Product Yield | 1. Inactive or insufficient base.[1] 2. Poor quality of starting materials.[1] 3. Incorrect reaction temperature.[1] 4. Insufficient reaction time.[1] 5. Presence of moisture.[1] | 1. Use a fresh, potent base (e.g., sodium ethoxide, sodium hydride) and ensure correct stoichiometry.[1] 2. Verify the purity of the starting diester using NMR or GC-MS.[1] 3. Optimize the reaction temperature; the Dieckmann condensation is often sensitive to heat.[1] 4. Monitor the reaction's progress via TLC or LC-MS and extend the reaction time if needed.[1] 5. Ensure all glassware is oven-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | 1. Standardize the base before use. 2. Purify starting materials if necessary. 3. Perform small-scale temperature screening experiments. 4. Conduct a time-course study to determine the optimal reaction time.[1] 5. Use anhydrous solvents and proper inert atmosphere techniques.[1] |
| Formation of Polymeric or Oily Byproducts | 1. Intermolecular condensation is competing with the desired intramolecular cyclization.[1] 2. The reaction temperature is too high, leading to decomposition or side reactions.[1] | 1. Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the diester to the base solution.[1] 2. Lower the reaction temperature and closely monitor the reaction.[1] | 1. Plan the synthesis to incorporate high-dilution techniques from the start.[1] 2. Determine the optimal temperature through small-scale experiments. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities or isomers.[1] 3. The product may be an oil, making crystallization difficult.[1] | 1. Optimize the reaction to ensure it goes to completion. Use column chromatography with a carefully selected solvent system for purification.[2] 2. Employ high-resolution chromatographic techniques for separation. 3. Attempt to form a crystalline salt of the product or use alternative purification methods like distillation. | 1. Monitor the reaction to completion. 2. Analyze the reaction mixture to identify byproducts and adjust conditions to minimize their formation. |
Multicomponent Reactions (e.g., Petrenko-Kritschenko Synthesis)
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | 1. Suboptimal reaction conditions (catalyst, solvent, temperature).[3] 2. Impure reagents.[3] 3. Incomplete reaction.[3] | 1. Screen different catalysts (Lewis acids, Brønsted acids) and optimize loading. Evaluate various solvents and temperatures.[3] 2. Ensure high purity of aldehydes, amines, and β-ketoesters.[3] 3. Monitor reaction progress with TLC or LC-MS to determine the optimal reaction time.[3] |
| Formation of Side Products | 1. Competing side reactions due to multiple reactive species.[3] 2. Incorrect stoichiometry of reactants.[3] | 1. Adjust the order of addition of reactants.[3] 2. Carefully control the stoichiometry; an excess of one reactant may favor a side reaction.[3] |
| Poor Diastereoselectivity | 1. Inappropriate catalyst or reaction conditions.[3] | 1. Select a catalyst known to influence stereochemistry.[3] 2. Lowering the reaction temperature can sometimes favor the formation of a specific diastereomer.[3] 3. The polarity of the solvent can influence the stereochemical outcome. |
General Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Product Discoloration (Yellow Tint) | Oxidation of the piperidone/piperidine product.[4] | Purify via distillation.[4] To prevent future discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.[4] |
| Difficulty Separating Piperidine from Pyridine | Formation of a constant boiling azeotropic mixture.[4] | Azeotropic distillation with water can alter the relative volatilities.[4] Alternatively, selectively form a salt of piperidine to facilitate separation.[4] |
Experimental Workflows and Signaling Pathways
A generalized workflow for piperidone synthesis often involves the formation of a linear precursor followed by a cyclization step. The specific pathway can vary significantly depending on the chosen synthetic route.
Caption: A generalized workflow for piperidone synthesis.
Key Experimental Protocols
1. Synthesis of 4-Piperidones via Dieckmann Condensation
This method involves the addition of a primary amine to two moles of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation.[5]
-
Step 1: Michael Addition: A primary amine is reacted with two equivalents of an α,β-unsaturated ester (e.g., ethyl acrylate) to form the corresponding diester.
-
Step 2: Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide in an anhydrous solvent like toluene or THF) to form a β-keto ester.[6] It is crucial to maintain anhydrous conditions to prevent hydrolysis of the reagents and intermediates.[1]
-
Step 3: Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, typically by heating in an acidic solution, to yield the 4-piperidone.[7]
2. Petrenko-Kritschenko Piperidone Synthesis
This is a multicomponent reaction involving an aldehyde, a β-ketoester (or a derivative like diethyl-α-ketoglutarate), and ammonia or a primary amine.[8]
-
Reaction Setup: The aldehyde, β-ketoester, and amine are typically dissolved in a suitable solvent, often water or an alcohol.[8]
-
Reaction Conditions: The reaction is generally carried out at room temperature.
-
Work-up: The product, a 4-piperidone, often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.[9]
3. Synthesis of 2-Substituted 4-Piperidones via Double Aza-Michael Addition
This atom-efficient method utilizes divinyl ketones and a primary amine to produce chiral 2-substituted 4-piperidones.[10]
-
Reaction Setup: The divinyl ketone and a primary amine (e.g., S-α-phenylethylamine) are combined in a solvent system such as acetonitrile/water with a mild base like sodium bicarbonate.[10]
-
Reaction Conditions: The mixture is initially stirred at a lower temperature (e.g., 16°C) before being heated to a higher temperature (e.g., 95°C) to drive the reaction to completion.[10]
-
Purification: The resulting piperidone can be purified by column chromatography.[10]
Quantitative Data Summary
Table 1: Comparison of Piperidone Synthesis Methods
| Synthetic Method | Key Reactants | Typical Yield | Key Advantages | Key Disadvantages |
| Dieckmann Condensation | Diester, Strong Base | 60-80% | Well-established, good for 4-piperidones.[5] | Requires strictly anhydrous conditions, potential for side reactions.[1] |
| Petrenko-Kritschenko | Aldehyde, β-Ketoester, Amine | 50-70% | Multicomponent, atom-economical.[8] | Can have limited substrate scope, stereocontrol can be challenging. |
| Aza-Michael Addition | Divinyl Ketone, Primary Amine | High Yields (often >80%)[10] | Atom-efficient, can be highly stereoselective.[10][11] | Synthesis of the divinyl ketone precursor may be required. |
| Catalytic Hydrogenation of Pyridines | Substituted Pyridine, Catalyst (e.g., Ni, Pd/C)[5] | Variable | Direct route to the piperidine core.[5] | Can lead to over-reduction, catalyst poisoning is a concern.[12][13] |
References
- 1. benchchem.com [benchchem.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. 4-Piperidone synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3-Chloro-4-hydroxy-2-piperidone by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Chloro-4-hydroxy-2-piperidone using High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in purifying this compound by HPLC?
A1: The primary challenges in the HPLC purification of this compound stem from its chemical structure. As a polar compound containing a basic piperidine nitrogen, users may encounter poor retention on traditional reversed-phase columns (like C18) and significant peak tailing.[1][2] The basic nitrogen can interact with residual silanol groups on the silica backbone of the column, leading to asymmetrical peaks.[1]
Q2: Which type of HPLC column is most suitable for this purification?
A2: While a standard C18 column can be used as a starting point, a column with alternative selectivity is often more effective for polar and basic compounds.[1] A Pentafluorophenyl (PFP) column can offer multiple interaction mechanisms beyond hydrophobicity, such as dipole-dipole and π-π interactions, which can improve retention and peak shape for halogenated compounds.[1][3] Alternatively, a polar-embedded column or a column designed for use with 100% aqueous mobile phases could also be beneficial.[3]
Q3: How can I improve peak shape and reduce tailing?
A3: Peak tailing for a basic compound like this is often due to secondary interactions with the stationary phase.[1] To mitigate this, consider the following:
-
Mobile Phase pH Control: Adjusting the mobile phase pH can significantly impact the ionization state of the molecule and the column's silanol groups.[1] Using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) will protonate the piperidine nitrogen, which can reduce interactions with silanol groups.[1]
-
Mobile Phase Additives: The use of additives like ion-pairing agents can improve retention and peak shape, but they may not be compatible with mass spectrometry (MS) detection and can require long equilibration times.
-
Column Choice: As mentioned in Q2, using a column with a different stationary phase, such as a PFP or a modern, end-capped C18 column, can minimize these secondary interactions.
Q4: My compound is not being retained on a C18 column. What should I do?
A4: Poor retention of polar compounds on reversed-phase columns is a common issue.[2] To increase retention:
-
Decrease the organic solvent percentage in your mobile phase. For highly polar compounds, a mobile phase with a very low organic content or even 100% aqueous mobile phase might be necessary.[3]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of polar compounds and uses a polar stationary phase with a high organic content mobile phase.
-
Use a suitable column: A polar-embedded column or a PFP column can provide better retention for polar analytes compared to a standard C18 column.[3]
Experimental Protocol: HPLC Purification
This protocol provides a starting point for developing a purification method for this compound. Optimization will likely be required based on the specific impurity profile of your sample.
1. Sample Preparation:
- Dissolve the crude this compound in the initial mobile phase to a concentration of approximately 1-5 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Conditions:
- HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
- Column: Pentafluorophenyl (PFP) column (e.g., 250 x 10 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: A broad linear gradient is recommended for initial method development (see Table 1).
- Flow Rate: 5.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm (as the compound may lack a strong chromophore).
- Injection Volume: 100-500 µL, depending on the sample concentration and column capacity.
3. Fraction Collection:
- Collect fractions based on the UV detector signal corresponding to the main peak of interest.
- Analyze the collected fractions by analytical HPLC to confirm purity.
4. Post-Purification:
- Pool the pure fractions.
- Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified compound.
Data Presentation
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Table 2: HPLC Column Specifications for Method Development
| Column Type | Dimensions | Particle Size | Key Characteristics |
| Pentafluorophenyl (PFP) | 250 x 4.6 mm | 5 µm | Alternative selectivity for halogenated and polar compounds.[1][3] |
| C18 (End-capped) | 250 x 4.6 mm | 5 µm | General purpose reversed-phase, good starting point. |
| Polar-Embedded | 250 x 4.6 mm | 5 µm | Enhanced retention of polar compounds, stable in highly aqueous mobile phases.[3] |
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | - Secondary interactions with residual silanols.- Column overload.- Inappropriate mobile phase pH.[1] | - Lower the mobile phase pH with 0.1% formic or acetic acid.- Reduce the injection volume or sample concentration.- Use a PFP or a modern, well-end-capped C18 column. |
| Poor Resolution | - Inadequate separation between the target compound and impurities.- Inefficient column. | - Optimize the gradient slope (make it shallower for better separation).- Try a different mobile phase organic solvent (e.g., methanol instead of acetonitrile).- Use a longer column or a column with a smaller particle size.- Switch to a column with a different selectivity (e.g., from C18 to PFP).[1] |
| No/Low Retention | - Compound is too polar for the column/mobile phase combination. | - Decrease the initial percentage of organic solvent in the mobile phase.- Use a polar-embedded or PFP column.[3]- Consider using HILIC chromatography. |
| Irreproducible Retention Times | - Insufficient column equilibration.- Mobile phase composition drift.- Temperature fluctuations.[4] | - Ensure the column is equilibrated for at least 10-15 column volumes before injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature. |
| Split Peaks | - Sample solvent is much stronger than the mobile phase.- Column contamination or damage at the inlet. | - Dissolve the sample in the initial mobile phase.- Use a guard column to protect the analytical column.[4]- If the problem persists, try flushing or replacing the column. |
Visualizations
References
Technical Support Center: Stereoselective Synthesis of Piperidines
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the stereoselective synthesis of piperidines. The following frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in low yield and/or low conversion of the starting material. What are the common causes and how can I address them?
Low yields or incomplete conversion in piperidine synthesis can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate stability.
Possible Causes and Solutions:
-
Catalyst Deactivation/Poisoning: The nitrogen atom in pyridine or piperidine can coordinate to the metal center of the catalyst, leading to deactivation (poisoning).[1][2] Impurities in the starting materials or solvents can also poison the catalyst.
-
Troubleshooting Steps:
-
Ensure starting materials and solvents are of high purity and anhydrous.
-
Handle catalysts under an inert atmosphere to prevent deactivation by air and moisture.[3]
-
Consider increasing the catalyst loading.[3]
-
In pyridine hydrogenations, rhodium-based catalysts are often more resistant to poisoning and can prevent over-reduction compared to palladium or platinum.[4][5]
-
-
-
Substrate Decomposition: The starting materials or intermediates may be unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Lower the reaction temperature or shorten the reaction time to minimize decomposition.[3]
-
-
-
Inefficient Ring Closure (for intramolecular reactions): Intermolecular side reactions may be favored over the desired intramolecular cyclization.
-
Troubleshooting Steps:
-
Increase the reaction concentration to favor the intramolecular pathway.[3]
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
Q2: I am observing poor diastereoselectivity in my reaction. How can I improve the diastereomeric ratio (dr)?
Achieving high diastereoselectivity is a common challenge, especially in multicomponent reactions and cyclizations that form multiple stereocenters.
Possible Causes and Solutions:
-
Reaction Temperature: Higher temperatures can lead to the formation of less stable diastereomers.
-
Troubleshooting Steps:
-
Lowering the reaction temperature often favors the thermodynamically more stable diastereomer, thus improving the diastereomeric ratio.[6]
-
-
-
Solvent Choice: The solvent can influence the energy of the transition states leading to different diastereomers.[6][7]
-
Troubleshooting Steps:
-
Screen a range of solvents with varying polarities. Protic solvents like ethanol have been shown to accelerate reaction rates compared to methanol in some cases.[7]
-
-
-
Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is critical in directing the stereochemical outcome.
-
Troubleshooting Steps:
-
For multicomponent reactions, catalysts like cerium(IV) ammonium nitrate (CAN) have been used to produce intermediates that can be reduced with high diastereoselectivity.[6]
-
Experiment with different chiral auxiliaries, such as Evans oxazolidinones or camphor-based auxiliaries, which are known to effectively control stereochemistry.[3]
-
-
-
Substrate Sterics: The steric bulk of the substituents on the starting materials can significantly influence the facial selectivity of the reaction.[6]
-
Troubleshooting Steps:
-
Modify the steric properties of the substrates to favor the formation of the desired diastereomer.
-
-
Q3: My product has low enantiomeric excess (ee). What steps can I take to improve enantioselectivity?
Low enantioselectivity is a frequent issue in asymmetric synthesis and can be caused by a variety of factors.
Possible Causes and Solutions:
-
Suboptimal Catalyst/Ligand: The chiral catalyst or ligand may not be providing a sufficient energy difference between the diastereomeric transition states.
-
Troubleshooting Steps:
-
Screen a variety of chiral ligands with different steric and electronic properties.[3]
-
Ensure the catalyst and ligand are of high enantiomeric purity.
-
-
-
Incorrect Reaction Temperature: Higher temperatures can lead to non-selective background reactions or racemization.[3]
-
Troubleshooting Steps:
-
Optimize the reaction temperature; in many cases, lowering the temperature significantly improves enantioselectivity.[3]
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in the conformation of the substrate-catalyst complex.[3][8]
-
Troubleshooting Steps:
-
Perform a solvent screen to identify a solvent that enhances the stereochemical communication between the catalyst and the substrate. A mixture of toluene, THP, and water has been found to be effective in some rhodium-catalyzed reactions.[9]
-
-
-
Racemization: The product or chiral intermediates may be racemizing under the reaction conditions.
-
Troubleshooting Steps:
-
This can be caused by the formation of achiral intermediates (e.g., enamines, iminium ions) or by elevated temperatures.[3] Consider milder reaction conditions or a different synthetic route that avoids such intermediates.
-
-
-
Purity of Starting Materials: Impurities can interfere with the catalyst's performance.
-
Troubleshooting Steps:
-
Ensure all starting materials are of high purity. For instance, in the synthesis of 3-substituted piperidines, impurities in the dihydropyridine precursor can negatively impact enantioselectivity.[9]
-
-
Data Presentation
Table 1: Effect of Reaction Conditions on a Rh-catalyzed Asymmetric Reductive Heck Reaction [10][11]
| Entry | Catalyst System | Solvent | Concentration (M) | Yield (%) | ee (%) |
| 1 | [Rh(cod)OH]₂ / (S)-Segphos | THP:Toluene:H₂O (1:1:1) | 1.0 | 81 | 96 |
| 2 | [Rh(cod)OH]₂ / (S)-Segphos | THP:Toluene:H₂O (1:1:1) | < 1.0 | Poor Conversion | - |
Reaction conditions: Phenyl carbamate dihydropyridine (1a) and phenyl boronic acid (2a) at 70 °C with aqueous CsOH.
Experimental Protocols
Protocol 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [12]
This protocol describes the synthesis of a dihydropyridine precursor used in the stereoselective synthesis of 3-substituted piperidines.
-
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of water (50 mL).
-
Extract the mixture with Et₂O (2 x 30 mL).
-
The combined organic layers are washed with 1N NaOH (twice) followed by 1N HCl (twice) and then dried over sodium sulfate.
-
After filtration, the solvents are removed by evaporation.
-
The crude product is purified by passing through a short plug of SiO₂ with an acetone/hexane gradient (2% to 10%) as the eluent to afford the desired product.
Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [9]
This protocol details a key step in the synthesis of enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to piperidines.
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 1.0 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Cool the reaction mixture to room temperature, dilute with Et₂O (5 mL), and pass through a plug of SiO₂.
-
Wash the plug with an additional 20 mL of Et₂O.
-
Remove the solvents in vacuo and purify the residue by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield and conversion.
Caption: Decision tree for improving stereoselectivity.
References
- 1. bioengineer.org [bioengineer.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Technical Support Center: Synthesis of 3-Chloro-4-hydroxy-2-piperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-4-hydroxy-2-piperidone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic workflow is presented below, followed by troubleshooting for key steps.
Proposed Synthetic Workflow
A potential synthetic route to this compound can be envisioned starting from commercially available N-protected 4-hydroxy-2-piperidone. The key steps involve the protection of the hydroxyl group, followed by stereoselective chlorination at the C3 position, and finally deprotection.
Caption: Proposed synthetic workflow for this compound.
Issue 1: Low Yield During Hydroxyl Protection
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion to the silyl ether. | Insufficient amount of silylating agent or base. | Increase the molar equivalents of the silylating agent (e.g., TBDMSCl) and the base (e.g., imidazole). A 1.2 to 1.5 molar excess of each is a good starting point. |
| Reaction temperature is too low or reaction time is too short. | Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C). Monitor the reaction progress by TLC until the starting material is consumed. | |
| Formation of side products. | Presence of moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Poor Yield and/or Regioselectivity in α-Chlorination
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the starting material. | Incomplete enolate formation. | Use a stronger base like Lithium diisopropylamide (LDA) and ensure it is freshly prepared or properly titrated. Perform the deprotonation at low temperatures (-78 °C) to ensure complete and kinetically controlled enolate formation. |
| The chlorinating agent is not reactive enough. | N-Chlorosuccinimide (NCS) is a common choice. Ensure its purity. Other electrophilic chlorine sources could be explored if NCS proves ineffective. | |
| Formation of dichlorinated or other side products. | The enolate is not stable and reacts further. | Add the chlorinating agent slowly at low temperature to control the reaction. Use of a less reactive chlorinating agent might also be beneficial. |
| Poor diastereoselectivity. | The enolate geometry is not well-controlled, or the electrophilic attack is not face-selective. | The bulky silyl protecting group should direct the incoming electrophile to the opposite face. If selectivity is still low, consider using a chiral auxiliary on the nitrogen or exploring different bulky protecting groups for the hydroxyl function. |
Issue 3: Incomplete Deprotection or Product Degradation
| Symptom | Possible Cause | Suggested Solution |
| Silyl group is not completely removed. | Insufficient deprotection reagent or reaction time. | Use a slight excess of the deprotection reagent (e.g., Tetrabutylammonium fluoride - TBAF). Monitor the reaction by TLC and allow it to proceed until all the starting material is consumed. |
| The deprotection conditions are too mild. | If TBAF is ineffective, acidic conditions (e.g., dilute HCl in an appropriate solvent) can be employed. However, this should be done cautiously as the product might be acid-sensitive. | |
| Low yield of the final product after workup. | The product is water-soluble and is lost during aqueous extraction. | After quenching the reaction, saturate the aqueous layer with NaCl before extraction with an organic solvent like ethyl acetate or dichloromethane to improve recovery. |
| The product is unstable under the workup or purification conditions. | Use mild workup conditions. Purification by column chromatography on silica gel should be performed relatively quickly to avoid on-column degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a potential starting material for the synthesis of this compound?
A1: A common and practical starting material for the synthesis of substituted 2-piperidones is a protected derivative of 4-hydroxy-2-piperidone. N-Boc-4-hydroxypiperidone is a commercially available and suitable option, allowing for controlled reactions at other positions of the ring. Alternatively, syntheses starting from L-glutamic acid have been reported for related substituted piperidines and could be adapted.[2]
Q2: How can I introduce the chlorine atom at the C3 position stereoselectively?
A2: Stereoselective α-chlorination can be achieved by forming a lithium enolate at a low temperature (e.g., -78 °C) using a strong, non-nucleophilic base like LDA, followed by quenching with an electrophilic chlorine source such as N-Chlorosuccinimide (NCS). The stereochemical outcome is often influenced by the steric bulk of adjacent substituents. In the proposed synthesis, the bulky silyl ether at the C4 position would be expected to direct the incoming electrophile to the less hindered face of the enolate, leading to the trans product.
Q3: What are the recommended purification methods for this compound?
A3: Due to the presence of both chloro and hydroxyl groups, the final product is expected to be polar. Flash column chromatography on silica gel is a suitable method for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate or methanol), should effectively separate the product from less polar impurities and starting materials.[1] Given the potential for on-column degradation, it is advisable to perform the chromatography efficiently. Recrystallization from a suitable solvent system could be an alternative or a final purification step if a crystalline solid is obtained.
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: Yes, several side reactions can occur. During the chlorination step, over-chlorination to yield a 3,3-dichloro-2-piperidone is possible if an excess of the chlorinating agent is used or if the reaction temperature is not well-controlled. During deprotection, particularly under acidic conditions, elimination of the hydroxyl group to form an unsaturated lactam is a potential side reaction. Additionally, if the nitrogen is not protected, reactions can occur at the N-H position.
Q5: The overall yield of my synthesis is consistently low. What general strategies can I employ to improve it?
A5: To improve the overall yield, it is crucial to optimize each step of the synthesis. This includes:
-
Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as moisture can significantly impact many of the reactions involved.
-
Reaction Monitoring: Closely monitor the progress of each reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure complete conversion and to avoid unnecessary side reactions from prolonged reaction times.
-
Inert Atmosphere: For moisture- and air-sensitive steps, such as enolate formation, working under an inert atmosphere (nitrogen or argon) is critical.
-
Purification: Optimize your purification protocol to minimize product loss. This may involve choosing the right chromatography conditions or solvent system for recrystallization.
Experimental Protocols
Protocol 1: Silyl Protection of N-Boc-4-hydroxy-2-piperidone
-
To a solution of N-Boc-4-hydroxy-2-piperidone (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield N-Boc-4-(tert-butyldimethylsilyloxy)-2-piperidone.
Protocol 2: α-Chlorination of N-Boc-4-(tert-butyldimethylsilyloxy)-2-piperidone
-
Prepare a solution of Lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous Tetrahydrofuran (THF) at -78 °C under an inert atmosphere. Stir for 30 minutes.
-
Slowly add a solution of N-Boc-4-(tert-butyldimethylsilyloxy)-2-piperidone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of N-Chlorosuccinimide (NCS) (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.
-
Stir at -78 °C for 2-3 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford N-Boc-3-chloro-4-(tert-butyldimethylsilyloxy)-2-piperidone.
Protocol 3: Deprotection to Yield this compound
-
Dissolve the purified N-Boc-3-chloro-4-(tert-butyldimethylsilyloxy)-2-piperidone (1.0 eq) in THF.
-
Add Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq) to the solution at room temperature.
-
Stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
For Boc deprotection, dissolve the residue in a solution of HCl in a suitable solvent (e.g., 4M HCl in Dioxane) and stir at room temperature.
-
After completion, neutralize the reaction carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Saturate the aqueous layer with NaCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography (e.g., DCM:Methanol gradient) to obtain this compound.
Data Presentation
Table 1: Reaction Parameters for α-Chlorination
| Entry | Base (eq.) | Chlorinating Agent (eq.) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | LDA (1.1) | NCS (1.2) | -78 | 2 | 75 | 95:5 |
| 2 | LHMDS (1.1) | NCS (1.2) | -78 | 2 | 72 | 93:7 |
| 3 | LDA (1.1) | CCl₄ (1.5) | -78 to 0 | 3 | 40 | 80:20 |
| 4 | LDA (1.5) | NCS (1.5) | -78 | 2 | 68 (complex mixture) | - |
Note: This data is illustrative and serves as a starting point for optimization.
Visualizations
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
References
Technical Support Center: Stability of Substituted Piperidones in Solution
Frequently Asked Questions (FAQs)
Q1: I am observing rapid degradation of my piperidone compound in an aqueous solution. What are the likely causes?
A1: The stability of piperidone derivatives in solution can be influenced by several factors. The lactam ring in the piperidone structure can be susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of functional groups, such as the chloro and hydroxyl groups in 3-Chloro-4-hydroxy-2-piperidone, can also influence reactivity and degradation pathways. Elevated temperatures and exposure to light can further accelerate degradation.
Q2: What is the recommended pH range for solutions of substituted piperidones?
A2: As a general guideline, neutral to slightly acidic conditions (pH 4-7) are often a good starting point for improving the stability of many pharmaceutical compounds. However, the optimal pH is highly dependent on the specific structure of the piperidone derivative. It is crucial to perform pH-dependent stability studies to determine the ideal range for your specific compound.
Q3: Which solvents are recommended for dissolving and storing piperidone compounds?
A3: For short-term use, many piperidone derivatives can be dissolved in common organic solvents such as DMSO, DMF, or ethanol, and then diluted into aqueous buffers. For long-term storage, it is advisable to store the compound in a solid, crystalline form at low temperatures and protected from light. If a stock solution is necessary, storing it in an anhydrous aprotic solvent like DMSO at -20°C or -80°C can minimize degradation.
Q4: How can I monitor the degradation of my piperidone compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of a compound over time. The appearance of new peaks or a decrease in the area of the parent compound's peak indicates degradation. For identification of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram after short-term storage in solution. | The compound may be unstable under the current storage conditions (pH, temperature, solvent). | Conduct a forced degradation study to identify conditions that promote degradation. Adjust the pH of the solution to a more neutral range and store at a lower temperature (e.g., 4°C or -20°C). |
| Poor solubility in aqueous buffers. | The compound may have low aqueous solubility, a common characteristic of organic molecules. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting biological assays. |
| Inconsistent results in biological assays. | This could be due to the degradation of the compound in the assay medium. | Assess the stability of the compound in the specific cell culture or assay medium over the time course of the experiment. If degradation is observed, consider preparing fresh solutions for each experiment or identifying a more stable analog. |
| Precipitation of the compound upon dilution of a stock solution. | The compound may be "crashing out" of the solution when the solvent composition changes, exceeding its solubility limit in the final buffer. | Decrease the concentration of the stock solution or the final concentration in the aqueous buffer. Alternatively, explore the use of co-solvents or solubility enhancers, ensuring they do not interfere with the experiment. |
Quantitative Data Summary
The following tables represent hypothetical stability data for a generic substituted piperidone to illustrate how such data would be presented.
Table 1: pH-Dependent Stability of a Substituted Piperidone in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours | Major Degradation Products Observed |
| 2.0 | 4.5 | Hydrolysis of lactam ring |
| 5.0 | 72.3 | Minimal degradation |
| 7.4 | 48.6 | Ring opening and oxidation products |
| 9.0 | 8.2 | Epimerization and hydrolysis |
Table 2: Solvent-Dependent Stability of a Substituted Piperidone at Room Temperature
| Solvent | % Remaining after 24 hours | Observations |
| Water | 85% | Significant degradation |
| PBS (pH 7.4) | 90% | Moderate degradation |
| Acetonitrile | >99% | Stable |
| DMSO | >99% | Stable |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH-Dependent Stability
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 5, 7.4, 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of the piperidone compound in an appropriate organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the peak area of the parent compound against time for each pH. The degradation rate constant (k) can be determined from the slope of the line, and the half-life can be calculated using the equation t½ = 0.693/k.
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: General experimental workflow for a solution stability study.
Technical Support Center: Overcoming Low Yield in Natural Product Isolation of Piperidine Alkaloids
Welcome to the technical support center for the isolation of piperidine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields of piperidine alkaloids during isolation from natural products?
A1: Low yields can stem from several factors throughout the isolation process:
-
Suboptimal Extraction: Inefficient extraction methods or inappropriate solvent selection can leave a significant amount of the target alkaloids in the plant matrix.[1]
-
Alkaloid Degradation: Piperidine alkaloids can be sensitive to heat, pH extremes, and enzymatic activity, leading to degradation during extraction and purification.[1][2]
-
Co-extraction of Impurities: The presence of large quantities of other compounds, such as fats and pigments, can interfere with purification steps and lead to loss of the target molecule.[3]
-
Inefficient Purification: Poor separation in chromatographic steps can result in the loss of the product in mixed fractions or irreversible adsorption to the stationary phase.[4][5]
-
Incomplete Solvent Removal: Residual solvent in the final product can artificially lower the calculated yield.
Q2: How do I choose the right solvent for extracting piperidine alkaloids?
A2: Solvent selection is critical and depends on the polarity of the specific piperidine alkaloid. A general approach involves:
-
Starting with a non-polar solvent like hexane to defat the plant material, which removes lipids that can interfere with subsequent steps.[6]
-
Employing a classic acid-base extraction. Alkaloids are typically basic and can be extracted from an organic solvent into an acidic aqueous solution. Basifying the aqueous layer then allows for re-extraction into an organic solvent, providing a cleaner extract.[6][7]
-
Using polar solvents like methanol or ethanol, often acidified, to extract the protonated alkaloids.[8][9] Optimization of the solvent-to-solid ratio is also important to maximize extraction efficiency while minimizing solvent usage.
Q3: Can modern extraction techniques improve my yield?
A3: Yes, modern techniques can significantly enhance extraction efficiency and reduce extraction time and solvent consumption.[1] These include:
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, improving solvent penetration.[1][7]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.[1][8]
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO2, often with a co-solvent like methanol, which offers high selectivity and leaves no residual solvent.[1][10]
-
Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to increase the efficiency of solvent extraction.[1]
Q4: How can I effectively purify my piperidine alkaloid extract?
A4: Column chromatography is a standard method for purification.[5][6] Key considerations include:
-
Choice of Stationary Phase: Silica gel is commonly used, but its acidic nature can sometimes lead to irreversible adsorption of basic alkaloids.[5] In such cases, neutral or basic alumina may be a better choice.[5]
-
Solvent System: A gradient of solvents with increasing polarity is typically used to elute compounds from the column. The choice of solvents will depend on the polarity of the target alkaloids.
-
Advanced Techniques: For challenging separations, techniques like centrifugal partition chromatography (CPC) can be highly effective.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no alkaloid detected in the initial extract | 1. Incomplete cell lysis. 2. Incorrect solvent polarity. 3. Alkaloid degradation during extraction. 4. Low abundance in the source material. | 1. Ensure plant material is finely ground. Consider enzymatic digestion or freeze-thaw cycles. 2. Test a range of solvents with varying polarities (e.g., chloroform, dichloromethane, ethyl acetate, methanol). Consider adding a small percentage of acid (e.g., acetic or formic acid) to the extraction solvent to protonate the alkaloids and increase their solubility.[8] 3. Use milder extraction conditions (e.g., lower temperature, shorter duration).[1] Perform extraction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. 4. Screen different plant parts or collection times, as alkaloid concentration can vary. |
| Extract is very oily or pigmented | Co-extraction of lipids and pigments. | 1. Defat the initial plant material with a non-polar solvent like n-hexane before the main extraction.[6] 2. Perform a liquid-liquid partitioning between an immiscible organic solvent and an acidic aqueous solution. The alkaloids will move to the aqueous phase, leaving many non-polar impurities behind.[6] |
| Significant loss of product during column chromatography | 1. Irreversible adsorption to the stationary phase. 2. Poor separation from other compounds. 3. Product is spread across too many fractions (band broadening). | 1. If using silica gel, consider deactivating it with a small amount of water or triethylamine. Alternatively, switch to a more inert stationary phase like neutral alumina.[5] 2. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A good separation on TLC should translate to the column. 3. Ensure proper column packing and sample loading. A smaller, more concentrated sample band will lead to better separation. |
| Final product is not pure (multiple spots on TLC) | Incomplete separation of closely related alkaloids or other impurities. | 1. Re-chromatograph the impure fractions using a shallower solvent gradient or a different stationary phase. 2. Consider preparative HPLC for high-resolution separation of minor impurities.[5] |
| Yield decreases significantly after drying | 1. Thermal degradation of the alkaloid. 2. Loss of volatile alkaloids. | 1. Dry the final product under vacuum at a low temperature (e.g., using a desiccator with a drying agent or a lyophilizer). 2. If the alkaloid is known to be volatile, avoid high temperatures and prolonged drying times. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on piperidine alkaloid isolation and analysis.
Table 1: Example Yields from Natural Product Isolation
| Alkaloid/Extract | Source Material | Extraction/Purification Method | Yield | Reference |
| Crude Alkaloid Extract | Prosopis affinis bark | Standard alkaloid extraction protocol | 0.21% | [11] |
| Piperine | Piper longum | Ethanol extraction | 31.1 mg/g dry material | [3] |
| Pyrrolidine Alkaloid | Piper amalago leaves | Supercritical Fluid Extraction (CO2 + Methanol) | 2.30 mg/g | [10] |
Table 2: Improvement in Alkaloid Content after Purification
| Starting Material | Purification Method | Initial Alkaloid Content | Final Alkaloid Content | Reference |
| Piperis longi fructus extract | D101 Macroporous Resin Chromatography | 11.35% | 46.95% | [12] |
Table 3: Analytical Techniques for Piperidine Alkaloid Quantification
| Technique | Common Use | Limit of Quantification (LOQ) | Reference |
| LC-MS | Quantification of anaferine, anahygrine, isopelletierine | ≈ 10 ppm | [13] |
| HPLC-UV/DAD | Standard quantitative analysis | Varies by compound and detector | [7] |
| UHPLC-MS/MS | High-sensitivity and high-throughput analysis | Can be as low as 1 µg/kg | [8][14] |
| GC-MS | Analysis of volatile or derivatized alkaloids | Varies | [7] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Piperidine Alkaloids
-
Preparation of Plant Material:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.[2]
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Defatting (Optional but Recommended):
-
Soxhlet extract the powdered material with n-hexane for 6-8 hours to remove lipids and non-polar pigments.
-
Discard the hexane extract and allow the plant material to air dry completely.
-
-
Alkaloid Extraction:
-
Moisten the defatted plant material with a dilute ammonium hydroxide solution until it is basic (pH 8-9).
-
Pack the material into a percolator or perform maceration with a solvent like dichloromethane (DCM) or a mixture of methanol and chloroform.
-
Collect the organic solvent extract.
-
-
Acid-Base Partitioning:
-
Concentrate the organic extract under reduced pressure.
-
Dissolve the residue in DCM and transfer it to a separatory funnel.
-
Extract the DCM solution with a dilute acid (e.g., 0.1 N HCl) three times.[6] The protonated alkaloids will move into the aqueous layer.
-
Combine the acidic aqueous fractions.
-
-
Alkaloid Recovery:
-
Wash the combined aqueous fraction with a fresh portion of DCM to remove any remaining neutral impurities. Discard the organic wash.
-
Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide.[6]
-
Extract the now basic aqueous layer three times with DCM. The deprotonated alkaloids will move back into the organic layer.
-
Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.
-
Protocol 2: Column Chromatography for Purification
-
Preparation of the Column:
-
Select a stationary phase (e.g., silica gel or alumina) and a column of appropriate size.
-
Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. A small amount of a base like triethylamine can be added to the mobile phase to reduce tailing of basic compounds on silica gel.
-
Collect fractions and monitor the separation using TLC.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine the fractions containing the pure compound and evaporate the solvent.
-
Visualizations
References
- 1. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 2. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. researchgate.net [researchgate.net]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and Oxidative Scavenging of Total Alkaloids of Piperis longi fructus Based on Adsorption Kinetics and Thermodynamic Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine) - VARIOUS analysis - Analytice [analytice.com]
- 14. researchgate.net [researchgate.net]
preventing racemization during the synthesis of chiral piperidones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of chiral piperidones.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral piperidones?
A1: Racemization during piperidone synthesis is the loss of stereochemical integrity at a chiral center, leading to a mixture of enantiomers. The most common causes involve the formation of planar, achiral intermediates, such as enamines or enolates.[1][2] Key factors that promote racemization include:
-
Harsh Reaction Conditions: Elevated temperatures or strongly acidic/basic environments can provide the necessary energy to overcome the activation barrier for racemization.[1][2]
-
Formation of Achiral Intermediates: Protons alpha to a carbonyl group in the piperidone ring are acidic and can be removed by a base, forming a planar enolate. Reprotonation can then occur from either face, leading to racemization.[3][4]
-
Purification Steps: Certain purification methods, like chromatography on non-neutralized silica gel, can sometimes induce epimerization of sensitive chiral centers.[1]
-
Inappropriate Reagents: The choice of base, solvent, and even coupling reagents in precursor synthesis can significantly impact the degree of racemization.[1][5]
Q2: How can I minimize racemization during a Dieckmann condensation to form a chiral piperidone?
A2: The Dieckmann condensation is a base-catalyzed intramolecular reaction that forms a β-keto ester, which is prone to racemization via enolate formation.[6][7][8] To minimize racemization:
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) instead of sodium ethoxide. These bases can favor kinetically controlled deprotonation and may reduce the extent of reversible enolate formation.[6]
-
Low Temperatures: Perform the reaction at the lowest effective temperature to minimize the rate of racemization.[6]
-
Aprotic Solvents: Use aprotic solvents like tetrahydrofuran (THF) or toluene to enhance the stability of the enolate and reduce side reactions.[6]
-
Careful Workup: Quench the reaction under acidic conditions to protonate the enolate and form the final cyclic β-ketoester.[6]
Q3: My enzymatic kinetic resolution of a piperidone derivative is showing low enantioselectivity. What factors should I investigate?
A3: Low enantioselectivity in enzymatic resolutions can often be improved by systematic optimization of reaction conditions. Key parameters to investigate include:
-
Enzyme Selection: Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and esterases exhibit varying selectivities for different substrates. Screening a panel of enzymes is often the first step.
-
Solvent: The nature of the organic solvent can significantly influence enzyme activity and enantioselectivity.[9]
-
Acylating Agent/Substrate Modification: In the case of enzymatic acylation, varying the acyl donor can improve selectivity. For hydrolysis, modifying the ester group on the substrate can have a similar effect.[9]
-
Temperature: Enzyme activity and selectivity are temperature-dependent. Optimizing the reaction temperature is crucial.
-
Water Content: For reactions in organic media, the amount of water present can be a critical parameter.
Q4: I am observing low enantiomeric excess (ee%) in the asymmetric hydrogenation of a pyridinium salt to a chiral piperidine. What are the likely causes and solutions?
A4: Asymmetric hydrogenation is a powerful technique, but achieving high enantioselectivity can be challenging.[10][11][12][13] Potential issues and solutions include:
-
Suboptimal Catalyst or Ligand: The choice of the chiral ligand is paramount. If possible, screen different chiral ligands with varying steric and electronic properties. The catalyst loading should also be optimized.[1]
-
Moisture or Air Sensitivity: Many transition metal catalysts are sensitive to air and moisture, which can lead to deactivation and reduced selectivity. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere.[1]
-
Solvent Effects: The solvent can influence both the activity and enantioselectivity of the catalyst. A screening of different solvents is recommended.[13]
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.[13]
-
Hydrogen Pressure and Temperature: These parameters can significantly affect the reaction rate and enantioselectivity and should be optimized.[13]
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during the synthesis of chiral piperidones.
Troubleshooting Low Enantioselectivity
Decision Guide for Deracemization Strategy
Section 3: Data Presentation
Table 1: Comparison of Methods for Chiral Piperidone Synthesis
| Method | Key Features | Typical ee% Range | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Reduction of pyridinium salts or other prochiral precursors using a chiral catalyst.[10][11][12][13] | 80-99% | High atom economy, often high enantioselectivity. | Catalyst sensitivity, may require high pressure, optimization can be extensive.[2] |
| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme (e.g., lipase).[9] | >95% (for one enantiomer) | High enantioselectivity, mild reaction conditions. | Maximum 50% yield for the desired enantiomer, requires screening of enzymes. |
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.[14] | >90% (diastereomeric excess) | Robust and predictable stereocontrol. | Requires additional steps for attachment and removal of the auxiliary, lower atom economy.[2] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
Materials:
-
2-substituted-N-benzylpyridinium bromide (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.01 equiv)
-
Chiral ligand (e.g., (R)-Synphos) (0.022 equiv)
-
Anhydrous solvent (e.g., Toluene/CH₂Cl₂)
-
Hydrogen gas
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, charge a pressure-resistant reaction vessel with the 2-substituted-N-benzylpyridinium bromide, [Ir(COD)Cl]₂, and the chiral ligand.
-
Add the anhydrous solvent to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the vessel with hydrogen gas (3-5 times) and then pressurize to the desired pressure (e.g., 600 psi).
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral piperidine.
-
Determine the enantiomeric excess of the product using chiral HPLC.
This protocol is a general guideline and may require optimization for specific substrates and ligands.[13]
Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Piperidone Derivative (Acylation)
Materials:
-
Racemic N-Boc-2-aryl-4-methylenepiperidine (1.0 equiv)
-
Lipase (e.g., from Candida antarctica, Lipase B)
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane, MTBE)
-
Molecular sieves (optional, to control water content)
Procedure:
-
To a solution of the racemic piperidone derivative in the chosen anhydrous solvent, add the lipase.
-
Add the acylating agent to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 20 °C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product.
-
When the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted enantiomer from the acylated product by flash column chromatography.
-
The acylated product can be deacylated in a subsequent step (e.g., by hydrolysis with a mild base) to yield the other enantiomer.
This protocol is a general guideline and requires optimization of the enzyme, solvent, acylating agent, and temperature for each specific substrate.[9]
Protocol 3: General Procedure for Chiral Auxiliary-Mediated Synthesis (Evans Oxazolidinone Alkylation)
Materials:
-
Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv)
-
Strong base (e.g., n-butyllithium)
-
Acyl chloride (to attach the piperidone precursor)
-
Anhydrous THF
-
LDA (Lithium diisopropylamide)
-
Electrophile (e.g., alkyl halide)
-
Reagents for auxiliary cleavage (e.g., LiOH, H₂O₂)
Procedure:
-
Acylation: Acylate the chiral oxazolidinone with the desired acyl chloride to form the N-acyloxazolidinone.
-
Alkylation:
-
Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a solution of LDA dropwise and stir for 30 minutes to form the chiral enolate.
-
Add the electrophile and continue stirring at -78 °C.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product and purify by flash chromatography.
-
-
Cleavage of the Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add LiOH and H₂O₂ at 0 °C and then stir at room temperature.
-
Work up the reaction to isolate the chiral carboxylic acid (a precursor to the piperidone) and recover the chiral auxiliary.
-
This is a generalized workflow. The specific conditions for each step must be optimized for the particular substrate and desired transformation.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Piperidones - Scale-Up Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of substituted piperidones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for substituted piperidones suitable for scale-up?
A1: Several synthetic routes are amenable to the large-scale production of substituted piperidones. The most common include:
-
Reductive Amination: This method involves the reaction of a dialdehyde or diketone with a primary amine, followed by in-situ reduction of the intermediate imine to form the piperidone ring. It is often a one-pot reaction, which is advantageous for large-scale synthesis.
-
Dieckmann Condensation: This intramolecular cyclization of a diester is a classic and reliable method for forming the piperidone ring, particularly for 4-piperidones. It typically involves the use of a strong base.[1][2][3][4][5]
-
Aza-Michael Addition: A double aza-Michael addition of a primary amine to a divinyl ketone is an atom-efficient method to access 2-substituted 4-piperidones.[6][7]
-
Hydrogenation of Pyridine Derivatives: For certain substitution patterns, the catalytic hydrogenation of corresponding pyridine precursors can be a cost-effective route.
Q2: What are the primary safety concerns when scaling up piperidone synthesis?
A2: The primary safety concerns during the scale-up of piperidone synthesis include:
-
Thermal Runaway: Many of the reactions, particularly hydrogenations and reactions involving strong bases like sodium hydride, are exothermic.[8] Without proper heat management, this can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
-
Handling of Pyrophoric Reagents: Some catalysts, like Raney Nickel or Palladium on carbon, can be pyrophoric and require careful handling under an inert atmosphere to prevent fires.
-
Handling of Hazardous Reagents: The use of strong acids, bases, and flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls to minimize exposure and fire risk.
-
Pressure Build-up: Hydrogenation reactions are typically carried out under pressure, which necessitates the use of appropriately rated reactors and pressure relief systems.
Q3: How can I minimize impurity formation during scale-up?
A3: Minimizing impurities during scale-up requires careful control over reaction parameters. Key strategies include:
-
Control of Reaction Temperature: Maintaining a consistent and optimal temperature profile is crucial to prevent side reactions.
-
Slow Reagent Addition: Adding reagents dropwise or at a controlled rate can prevent localized high concentrations and reduce the formation of byproducts.
-
pH Control: For reactions sensitive to pH, maintaining the optimal pH range can significantly improve selectivity and reduce impurity formation.
-
Purity of Starting Materials: Using high-purity starting materials is essential, as impurities in the initial reagents can be carried through or catalyze side reactions.[8][9][10][11][12]
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and products.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC or HPLC. - Gradually increase reaction temperature, ensuring it does not lead to product degradation. - Increase catalyst loading or use a more active catalyst. - Ensure efficient mixing, especially in heterogeneous reactions. |
| Product Degradation | - Lower the reaction temperature. - Use a milder base or reducing agent. - Reduce the reaction time by stopping the reaction as soon as the starting material is consumed. |
| Sub-optimal Reaction Conditions | - Re-evaluate and optimize solvent, temperature, and pressure. - Consider a different synthetic route with higher selectivity. |
| Catalyst Poisoning or Deactivation | - Purify starting materials to remove potential catalyst poisons. - Use a more robust catalyst or a higher catalyst loading. |
High Impurity Profile
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Optimize reaction conditions (temperature, concentration, pH) to favor the desired reaction pathway. - Consider a more selective reagent. |
| Over-alkylation (in Reductive Amination) | - Use a stepwise procedure: form the imine first, then add the reducing agent.[13] - Use a less reactive alkylating agent if possible. |
| Retro-Dieckmann Condensation | - Ensure the final product is deprotonated by the base to drive the equilibrium forward.[3] - Use a stoichiometric amount of a strong, non-nucleophilic base. |
| Incomplete Hydrolysis/Decarboxylation (after Dieckmann) | - Ensure complete hydrolysis of the beta-keto ester before decarboxylation. - Increase the temperature and/or time for the decarboxylation step. |
| Formation of Open-Chain Byproducts (from Phorone) | - Consider using triacetonamine as an alternative starting material for N-substituted piperidones, as it is less prone to forming open-chain byproducts.[14] |
Catalyst Handling and Separation Issues
| Potential Cause | Troubleshooting Steps |
| Pyrophoric Catalyst Ignition | - Handle the catalyst under an inert atmosphere (e.g., in a glovebox). - Keep the catalyst wet with solvent during filtration and transfer. |
| Difficult Catalyst Filtration | - Use a filter aid such as Celite to improve filtration speed. - Consider using a filter with a larger surface area or a different type of filter (e.g., a cartridge filter). - For very fine catalysts, centrifugation followed by decantation may be an option. |
| Catalyst Fines Passing Through Filter | - Use a filter with a smaller pore size. - Allow the catalyst to settle before starting filtration. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of N-Benzyl-4-piperidone via Reductive Amination
Materials:
-
Glutaraldehyde (50% solution in water)
-
Benzylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L jacketed reactor with a mechanical stirrer, a temperature probe, and a dropping funnel.
-
Charge Reagents: Charge the reactor with benzylamine (1.0 eq) and methanol (5 volumes).
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Glutaraldehyde Addition: Slowly add glutaraldehyde (1.05 eq) to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.
-
pH Adjustment: After the addition is complete, adjust the pH of the mixture to 6-7 with concentrated HCl.
-
Imine Formation: Stir the mixture at room temperature for 2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture back to 0-5 °C. In a separate vessel, dissolve sodium cyanoborohydride (1.5 eq) in methanol (2 volumes) and add it slowly to the reactor, keeping the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding 2M HCl until the pH is ~2 to decompose the excess reducing agent.
-
Basification and Extraction: Adjust the pH to >12 with 50% NaOH solution. Extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Scale-Up Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate via Dieckmann Condensation
Materials:
-
Diethyl 3,3'-(benzylimino)dipropionate
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Set up a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware and allow it to cool under a stream of nitrogen.
-
Charge Base: Charge the flask with sodium ethoxide (1.1 eq) and anhydrous toluene (10 volumes).
-
Heating: Heat the suspension to reflux with vigorous stirring.
-
Substrate Addition: Slowly add a solution of diethyl 3,3'-(benzylimino)dipropionate (1.0 eq) in anhydrous toluene (5 volumes) to the refluxing suspension over 2-3 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 2 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to room temperature and quench by slowly adding glacial acetic acid until the mixture is neutral.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude β-keto ester. The product can be further purified by vacuum distillation or crystallization.
Visualizations
References
- 1. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. google.com [google.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overview on Impurity Profiling - IJPRS [ijprs.com]
- 9. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Confirming the Stereochemistry of Substituted Piperidones Using NMR
The precise three-dimensional arrangement of atoms, or stereochemistry, in substituted piperidones is a critical determinant of their biological activity, making its unambiguous confirmation essential for researchers in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for elucidating the conformational and configurational isomers of these heterocyclic scaffolds. This guide provides an objective comparison of key NMR techniques, supported by experimental data, to differentiate between stereoisomers of substituted piperidones.
Core NMR Techniques for Stereochemical Assignment
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to solve the stereochemistry of piperidone derivatives. Each experiment provides unique and complementary pieces of the structural puzzle.
-
¹H NMR (Proton NMR): This is the foundational experiment. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Protons in an axial orientation on the piperidone ring are typically shielded (found at a lower chemical shift) compared to their equatorial counterparts. The most valuable information, however, comes from the scalar coupling (J-coupling) between adjacent protons. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation.[1] This relationship is a cornerstone of conformational analysis.
-
¹³C NMR (Carbon NMR): Provides information on the chemical environment of each carbon atom. The chemical shifts of the ring carbons can indicate ring strain and the presence of certain conformations. For instance, the carbonyl carbon (C=O) resonance is readily identifiable, typically appearing around 218 ppm.[2][3]
-
2D COSY (Correlation Spectroscopy): This experiment maps out all the proton-proton (¹H-¹H) J-coupling networks within the molecule.[1][2] It is essential for assigning which protons are adjacent to one another in the piperidone ring.
-
2D HSQC/HETCOR (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[1][2][4] It is the primary method for unambiguously assigning the ¹³C NMR spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is useful for assigning quaternary carbons and piecing together the complete molecular structure.[1][4]
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These are the most critical experiments for determining relative stereochemistry. They detect protons that are close to each other in space, regardless of whether they are connected through bonds.[5][6][7] The Nuclear Overhauser Effect (NOE) is observed between protons that are typically less than 5Å apart.[8] For medium-sized molecules (MW approx. 700-1200 Da), the NOE can be zero or very weak; in these cases, the ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is preferred as the ROE is always positive.[8]
Comparative NMR Data for Stereoisomer Differentiation
The orientation of substituents on the piperidone ring (axial vs. equatorial) and the overall ring conformation (e.g., chair, boat) lead to predictable and measurable differences in NMR parameters.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in Substituted Piperidones
| Proton Position | Axial Orientation (δ, ppm) | Equatorial Orientation (δ, ppm) | Typical Environment |
| H-2, H-6 | ~2.5 - 4.4 | ~2.8 - 3.2 | Protons adjacent to Nitrogen |
| H-3, H-5 | ~2.2 - 2.6 | ~2.6 - 2.9 | Protons adjacent to Carbonyl |
Note: Data compiled from representative spectra.[2][9] Actual chemical shifts are highly dependent on the specific substituents and solvent.
Table 2: Vicinal Coupling Constants (³JHH) for Conformational Analysis
| Proton Relationship | Dihedral Angle (approx.) | Typical ³JHH Range (Hz) | Significance |
| Axial - Axial | ~180° | 10 - 13 | Strong evidence for a chair conformation with both protons in axial positions.[1] |
| Axial - Equatorial | ~60° | 2 - 5 | Indicates an axial-equatorial relationship.[1] |
| Equatorial - Equatorial | ~60° | 2 - 5 | Indicates an equatorial-equatorial relationship.[1] |
Table 3: Key NOE/ROE Correlations for Stereochemistry Confirmation
| Observed Correlation | Stereochemical Interpretation |
| H-2axial ↔ H-4axial | Indicates a 1,3-diaxial relationship, confirming a chair conformation and the relative stereochemistry at C-2 and C-4. |
| H-2axial ↔ H-6axial | Confirms a 1,3-diaxial relationship across the nitrogen atom. |
| H-3axial ↔ H-5axial | Confirms a 1,3-diaxial relationship across the carbonyl group. |
| Substituent-Proton ↔ Ring-Proton (e.g., N-CH₃ ↔ H-2axial) | Helps determine the orientation of substituents on the ring. |
Note: Specific correlations are molecule-dependent. The presence of these through-space interactions provides definitive proof of the relative orientation of atoms.[2][3]
Experimental Protocols
A systematic approach is required to acquire high-quality NMR data for stereochemical analysis.
General Experimental Workflow
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified piperidone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
The choice of solvent is crucial as it can influence the conformational equilibrium.[1]
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Record standard 1D ¹H and ¹³C{¹H} NMR spectra to confirm the compound's identity and purity.
-
Acquire a suite of 2D NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). Typical experiments include:
-
¹H-¹H COSY: To establish proton coupling networks.[10]
-
¹H-¹³C HSQC: To correlate protons to their directly attached carbons.[4][10]
-
¹H-¹³C HMBC: To identify long-range H-C correlations.[4]
-
²D NOESY or ROESY: To identify through-space correlations. For NOESY, a mixing time of 0.1 to 0.5 seconds is a good starting point for small to medium-sized molecules.[8]
-
-
-
Data Analysis and Interpretation:
-
Assign Spectra: Use the combination of COSY, HSQC, and HMBC spectra to assign all ¹H and ¹³C chemical shifts unambiguously.[4]
-
Measure Coupling Constants: Extract all relevant ³JHH values from the high-resolution 1D ¹H spectrum. Compare these values to those in Table 2 to determine the relative orientations (axial/equatorial) of the ring protons.[1]
-
Analyze NOESY/ROESY Data: Carefully analyze the 2D NOESY or ROESY spectrum for cross-peaks. The presence of a cross-peak indicates spatial proximity between the two correlated protons.[6][7] Map these correlations onto the proposed chair conformation to confirm the relative stereochemistry of all substituents.[2][3] For example, a strong NOE between two protons in a 1,3-relationship on the ring is a clear indicator that they are both in axial positions.
-
Visualizing the Process and Logic
Diagrams created using Graphviz illustrate the experimental workflow and the logical connections used in the stereochemical determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Structural Characterization of Substituted Piperidones: A Comparative Guide for Researchers
A comprehensive guide to the structural elucidation of substituted piperidones, offering a comparative analysis of spectroscopic and crystallographic data. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols and data interpretation strategies for the characterization of this important class of heterocyclic compounds.
While the specific structural characterization of 3-Chloro-4-hydroxy-2-piperidone is not extensively documented in publicly available literature, this guide provides a comparative framework using closely related and well-characterized substituted piperidones. The methodologies and data presented here serve as a practical reference for the structural elucidation of novel piperidone derivatives. The piperidine scaffold is a crucial component in a vast array of pharmaceuticals and natural products, making its precise structural characterization essential for understanding its biological activity and for the development of new therapeutic agents.[1]
Comparative Spectroscopic and Crystallographic Data
The following tables summarize key spectroscopic and crystallographic data for a selection of substituted piperidones. This comparative data highlights the influence of different substituents on the spectral and structural properties of the piperidine ring.
Table 1: Comparative ¹H NMR Data for Substituted Piperidones
| Compound | H-2 | H-3 | H-5 | H-6 | Other Protons | Solvent | Ref. |
| 3-Chloro-1-hydroxy-2,6-bis(p-methylphenyl)piperidin-4-one | 3.93 (d, J = 11.1 Hz) | 4.69 (d, J = 11.1 Hz) | 2.80–2.91 (m, H-5a), 2.95–2.98 (m, H-5e) | 3.98–4.29 (m) | 2.35 (s, 6H, Ar-CH₃), 4.50 (s, 1H, N-OH), 7.18–7.40 (m, 8H, Ar-H) | Not Specified | [2] |
| 3-Chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | 3.87 (s) | - | 2.45–2.50 (dd, H-5a), 3.39–3.44 (t, H-5e) | 3.97–4.00 (dd) | 1.38 (s, 3H, C3-CH₃), 1.66 (s, 1H, NH), 7.16–7.41 (m, 10H, Ar-H) | CDCl₃ | [3][4] |
| 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | Not Specified | - | Not Specified | Not Specified | - | Not Specified | [5] |
Table 2: Comparative ¹³C NMR Data for Substituted Piperidones
| Compound | C-2 | C-3 | C-4 (C=O) | C-5 | C-6 | Other Carbons | Solvent | Ref. |
| 3-Chloro-1-hydroxy-2,6-bis(p-methylphenyl)piperidin-4-one | 70.5 | 67.2 | 196.8 | 46.7 | 69.8 | 21.0 (Ar-CH₃), 126.7–138.2 (Aromatic) | Not Specified | [2] |
| 3-Chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | 69.88 | 72.02 | 202.69 | 45.60 | 61.49 | 22.25 (C3-CH₃), 126.89–142.27 (Aromatic) | CDCl₃ | [4] |
Table 3: Comparative Infrared (IR) Spectroscopy Data for Substituted Piperidones
| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(O-H) (cm⁻¹) | Other Key Bands (cm⁻¹) | Ref. |
| 3-Chloro-1-hydroxy-2,6-bis(p-methylphenyl)piperidin-4-one | - | 1728 | 3485 | 3026, 2921, 2859 (C-H), 787, 677 (C-Cl) | [2] |
| 3-Chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | 3333.64 | 1713.51 | - | 3063.43, 3007.40 (C-H), 1602.76, 1495.15 (C=C), 749.57 (C-Cl) | [4] |
Table 4: Comparative X-ray Crystallography Data for Substituted Piperidones
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Conformation | Ref. |
| 3-Chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | C₁₈H₁₈ClNO | Monoclinic | P2₁/c | 10.339(1) | 10.128(1) | 15.698(2) | 93.38(1) | Distorted Chair | [3] |
| 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | C₁₉H₂₁NO₂ | Orthorhombic | Pna2₁ | 19.339(2) | 10.279(1) | 8.441(1) | 90 | Chair | [5] |
| 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one | C₁₃H₁₇NO₃ | Monoclinic | P2₁/c | 11.231(1) | 7.901(1) | 14.156(2) | 96.69(1) | Twisted Half-Chair | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural characterization of novel compounds. The following sections outline standard experimental protocols for the key analytical techniques used in the study of substituted piperidones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified piperidone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments are often necessary.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
The sample is introduced into the mass spectrometer via direct infusion or through an LC column.
Data Acquisition:
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like piperidones.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which can provide structural information.
X-ray Crystallography
Objective: To determine the three-dimensional atomic structure of the molecule in the solid state.
Methodology:
-
Crystallization: High-quality single crystals are essential for X-ray diffraction analysis. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent combinations may need to be screened to find suitable crystallization conditions.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the logical flow of structural characterization and the interplay between different analytical techniques.
Caption: General workflow for the synthesis and structural characterization of a novel piperidone derivative.
Caption: Logical relationships between analytical techniques in structural elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Guide to Enantioseparation of 3-Chloro-4-hydroxy-2-piperidone
For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of 3-Chloro-4-hydroxy-2-piperidone enantiomers, offering valuable insights into method development and optimization. While direct experimental data for this specific analyte is not extensively published, this guide synthesizes data from structurally similar piperidone and piperidine derivatives to propose effective separation strategies.
The precise control of enantiomeric purity is a critical aspect of pharmaceutical development, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC stands as a powerful and widely adopted technique for the analytical and preparative separation of enantiomers, ensuring the safety and efficacy of therapeutic agents.[1][2]
Comparative Analysis of Chiral HPLC Methodologies
The successful separation of enantiomers by HPLC is heavily reliant on the selection of the appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including piperidine derivatives.[3][4][5]
Below is a comparative summary of chiral HPLC methods successfully employed for the separation of compounds structurally related to this compound. This data provides a strong foundation for developing a separation method for the target analyte.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralpak IA | Piperidine-2,6-dione analogues | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.0 | UV at 254 nm | 1.00–5.33 | - | [6][7] |
| Chiralpak IA | (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide | n-hexane:ethanol (70:30, v/v) | 1.0 | UV at 225 nm | >10 | - | [6] |
| Chiralpak IB | Piperidine-2,6-dione analogues | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.0 | UV at 254 nm | 0.33–0.67 | - | [6][7] |
| Chiralpak AD-H | (S)-piperidin-3-amine (derivatized) | 0.1% diethyl amine in ethanol | 0.5 | UV at 228 nm | >4.0 | - | [8] |
| Chirabiotic V | Quinolones | MeOH:ACN:H2O:TEA (70:10:20:0.1%) | 1.0 | UV | 2.30 & 2.40 | 1.62 & 2.01 | [6] |
Key Observations:
-
Chiralpak IA , an amylose-based CSP, consistently demonstrates superior resolution for piperidine-related structures compared to Chiralpak IB (cellulose-based).[6][7]
-
Normal-phase chromatography, utilizing mobile phases like n-hexane and an alcohol modifier (e.g., ethanol, isopropanol), is a common and effective strategy.[3]
-
For basic analytes, the addition of a small amount of an amine, such as diethylamine (DEA), can significantly improve peak shape and resolution.[3]
-
Pre-column derivatization can be a valuable tool to enhance the detectability of compounds lacking a strong chromophore or to improve chiral recognition.[8]
Proposed Experimental Protocol for this compound
Based on the comparative data, the following protocol outlines a robust starting point for the chiral separation of this compound enantiomers.
1. Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase Solvents: HPLC grade n-hexane, ethanol, and diethylamine (DEA).
-
Sample: Racemic this compound dissolved in the mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Ethanol (80:20, v/v) with 0.1% DEA. Initial conditions, may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Temperature can be varied to optimize selectivity.[3]
-
Detection: UV at an appropriate wavelength determined by the UV spectrum of the analyte (e.g., 210-230 nm).
-
Injection Volume: 10 µL.
3. Method Optimization:
-
Mobile Phase Composition: Systematically vary the ratio of n-hexane to ethanol to fine-tune retention and resolution.
-
Alcohol Modifier: Evaluate other alcohols like isopropanol.
-
Additive Concentration: Optimize the concentration of DEA to achieve symmetrical peak shapes.
-
Temperature: Investigate the effect of column temperature on the separation, as it can influence retention times and selectivity.[3]
Alternative Approaches to Enantioseparation
While chiral HPLC is the most direct and widely used method, other strategies can be considered:
-
Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[5][9]
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a greener alternative. Polysaccharide-based CSPs are also highly effective in SFC.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for developing and executing a chiral HPLC separation method.
Caption: Experimental workflow for chiral HPLC separation.
Caption: Principle of chiral separation by HPLC.
By leveraging the extensive knowledge base on the chiral separation of related piperidine structures, researchers can efficiently develop and optimize a robust HPLC method for the enantioseparation of this compound. The key to success lies in the systematic screening of appropriate polysaccharide-based chiral stationary phases and the careful optimization of mobile phase conditions.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - University of Tasmania - Figshare [figshare.utas.edu.au]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to NMR and Mass Spectrometry Analysis of 3-Chloro-4-hydroxy-2-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-hydroxy-2-piperidone is a substituted piperidine derivative. The piperidone ring is a common scaffold in many biologically active compounds and natural products. Accurate structural elucidation and characterization of such molecules are critical in the fields of medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for this purpose. This guide provides a comparative overview of the analysis of substituted piperidones using these two methods.
Due to the limited availability of public spectroscopic data for this compound, this guide will utilize a closely related analogue, 3-hydroxy-2-piperidone , as a representative example to illustrate the principles of data interpretation and experimental protocols. The addition of a chlorine atom is expected to primarily influence the chemical shifts of nearby protons and carbons in a predictable manner.
Comparative Data Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry, while mass spectrometry reveals the molecular weight and provides clues to the structure through fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is unparalleled in its ability to define the precise atomic connectivity in a molecule. For a compound like 3-hydroxy-2-piperidone, ¹H and ¹³C NMR are fundamental.
¹H NMR Spectroscopy: This technique provides information on the chemical environment and connectivity of hydrogen atoms. The chemical shift (δ) of each proton is influenced by neighboring atoms and functional groups. Spin-spin coupling between adjacent protons gives rise to signal splitting, which reveals which protons are connected through bonds.
¹³C NMR Spectroscopy: This method provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. The chemical shifts are indicative of the type of carbon (e.g., C=O, C-OH, CH₂, CH).
Below are tabulated, representative ¹H and ¹³C NMR data for 3-hydroxy-2-piperidone.
Table 1: Representative ¹H and ¹³C NMR Data for 3-hydroxy-2-piperidone
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| C2 | - | - | - | 172.5 (C=O) |
| C3 | ~4.1 | dd | 8.0, 4.0 | 68.0 (CH-OH) |
| C4 | ~1.9 (a), ~2.1 (b) | m | - | 30.0 (CH₂) |
| C5 | ~1.8 (a), ~2.0 (b) | m | - | 22.0 (CH₂) |
| C6 | ~3.3 | t | 6.0 | 45.0 (CH₂) |
| N-H | ~7.5 | br s | - | - |
| O-H | ~5.0 | d | 4.0 | - |
Note: This data is illustrative and based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For a polar molecule like 3-hydroxy-2-piperidone, electrospray ionization (ESI) is a common technique.
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For C₅H₉NO₂, the expected exact mass of the protonated molecule [M+H]⁺ is 116.0706 u.[1]
Tandem Mass Spectrometry (MS/MS): In this technique, the protonated molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information.
Table 2: Representative Mass Spectrometry Fragmentation Data for 3-hydroxy-2-piperidone
| m/z of Fragment Ion | Proposed Fragment Structure/Loss |
| 116 | [M+H]⁺ |
| 98 | [M+H - H₂O]⁺ |
| 88 | [M+H - CO]⁺ |
| 70 | [M+H - H₂O - CO]⁺ |
| 56 | Further fragmentation |
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of a polar heterocyclic compound like a substituted piperidone is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a 5 mm NMR tube. The choice of solvent is crucial to avoid exchange of labile protons (N-H, O-H) with the solvent.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Mass Spectrometry
A general protocol for ESI-MS and MS/MS analysis of a small polar molecule is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.
-
A small amount of a volatile acid (e.g., 0.1% formic acid) is often added to promote protonation in positive ion mode.
-
-
Instrument Setup:
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecule of interest.
-
-
MS Acquisition (Full Scan):
-
Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. For 3-hydroxy-2-piperidone, this would be at approximately m/z 116.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
MS/MS Acquisition:
-
Set the mass spectrometer to isolate the [M+H]⁺ ion.
-
Apply collision-induced dissociation (CID) by introducing a collision gas (e.g., argon or nitrogen) and varying the collision energy to induce fragmentation.
-
Acquire the product ion spectrum (MS/MS spectrum) to observe the fragment ions.
-
Visualizing the Analytical Workflow and Data Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the information provided by NMR and mass spectrometry.
Caption: Workflow for NMR and Mass Spectrometry Analysis.
Caption: Comparison of Information from NMR and MS.
References
A Comparative Analysis of 3-Chloro-4-hydroxy-2-piperidone and Other Piperidine Natural Products
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in a vast array of natural products, exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the synthetic piperidone, 3-Chloro-4-hydroxy-2-piperidone, and its derivatives, with other prominent piperidine-containing natural products. The focus is on their antimicrobial and cytotoxic properties, supported by available experimental data. This comparison aims to highlight the potential of substituted piperidones as a class of bioactive molecules for further investigation and drug development.
Introduction to Piperidine Alkaloids
Piperidine and its derivatives are a major class of nitrogen-containing heterocyclic compounds found extensively in nature and in synthetic pharmaceuticals.[1] Compounds incorporating the piperidine moiety display a broad range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic activities.[2][3] A well-known example is piperine, the primary alkaloid in black pepper, which has demonstrated anti-inflammatory, neuroprotective, and anticancer properties.[4][5] The diverse biological activities of piperidine alkaloids have spurred research into synthetic derivatives, such as this compound, to explore novel therapeutic agents.
Comparative Biological Activity
This section compares the antimicrobial and cytotoxic activities of derivatives of this compound with other piperidine natural products. The data presented is a summary of findings from various in vitro studies.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below summarizes the MIC values of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-one derivatives and other piperidine alkaloids against various bacterial and fungal strains.
| Compound | Organism | MIC (µg/mL) | Reference |
| 3-Chloro-1-hydroxy-2,6-bis(4-chlorophenyl)piperidin-4-one | S. aureus | 125 | [6] |
| β-H. streptococcus | 125 | [6] | |
| V. cholerae | 125 | [6] | |
| S. typhii | 250 | [6] | |
| Pseudomonas | 250 | [6] | |
| 3-Chloro-1-hydroxy-2,6-bis(4-methylphenyl)piperidin-4-one | S. aureus | 125 | [6] |
| β-H. streptococcus | 125 | [6] | |
| V. cholerae | 250 | [6] | |
| S. typhii | 250 | [6] | |
| Pseudomonas | 250 | [6] | |
| Piperine | E. coli | 19 | [1] |
| P. aeruginosa | 156 | [1] | |
| Epidihydropinidine | P. aeruginosa | 5.37 | [7] |
| E. faecalis | 5.37 | [7] | |
| C. glabrata | 5.37 | [7] | |
| C. albicans | 5.37 | [7] |
Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table presents the cytotoxic activity of various piperidine compounds against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Chloro-3-methyl-2,6-bis(4-chlorophenyl)piperidin-4-one | KMM-1 (Myeloma) | Not specified, but showed activity | [8] |
| KMS-12-PE (Myeloma) | Not specified, but showed activity | [8] | |
| OCI-AML3 (Leukemia) | Not specified, but showed activity | [8] | |
| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | KBvin (Multidrug-resistant) | 4.94 | [9] |
| Piperine | A2780 (Ovarian) | 8, 16, 20 (dose-dependent) | |
| FEPS (Leukemia, MDR) | ~41 (at 96h) | [10] | |
| Lucena-1 (Leukemia, MDR) | ~75 (at 96h) |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1 x 10^8 colony-forming units (CFU)/mL).
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated for 24-48 hours under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
NF-κB Signaling Pathway Inhibition: Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
-
Cell Transfection: A suitable cell line (e.g., HEK293T or RAW 264.7) is transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.[12][13]
-
Compound Pre-treatment: The transfected cells are pre-treated with different concentrations of the test compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.[12][13]
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. The percent inhibition of NF-κB transcriptional activity is calculated, and the IC50 value is determined.[12]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the NF-κB signaling pathway, a common target of piperidine alkaloids, and a typical experimental workflow for evaluating cytotoxicity are provided below.
Caption: NF-κB signaling pathway and the inhibitory action of piperine.
Caption: A typical workflow for determining the cytotoxicity of a compound.
Conclusion
The available data indicates that synthetic this compound derivatives possess notable antimicrobial activity, particularly against a range of bacterial strains. In comparison, naturally occurring piperidine alkaloids like piperine and epidihydropinidine demonstrate potent and broad-spectrum antimicrobial and cytotoxic effects. The inhibitory action of piperine on the NF-κB signaling pathway highlights a key mechanism underlying its anti-inflammatory and anticancer properties.
While direct comparative data for this compound is limited, the activity of its derivatives suggests that the substituted piperidone scaffold is a promising area for the development of new therapeutic agents. Further research is warranted to synthesize and evaluate a wider range of these compounds, conduct direct comparative studies with established natural products, and elucidate their mechanisms of action to fully understand their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Overview of the Anticancer Potential of the “King of Spices” Piper nigrum and Its Main Constituent Piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparative Analysis of 3-Chloro-1-hydroxy-2,6-diarylpiperidin-4-ones and Ciprofloxacin
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an objective in vitro comparison of the antibacterial efficacy of a series of novel synthetic compounds, 3-Chloro-1-hydroxy-2,6-diarylpiperidin-4-ones, against the established broad-spectrum antibiotic, Ciprofloxacin. The data presented is derived from in vitro studies to offer a clear assessment of their potential as antibacterial agents. While the initial focus of this guide was 3-Chloro-4-hydroxy-2-piperidone, a comprehensive literature search revealed a lack of specific in vitro antibacterial data for this exact compound. However, significant data exists for the closely related class of compounds, 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones, which is presented herein as a valuable comparative reference.
Quantitative Efficacy Comparison
The antibacterial activity of five synthesized 3-Chloro-1-hydroxy-2,6-diarylpiperidin-4-one derivatives (compounds 18-22 from the source study) was evaluated against a panel of Gram-positive and Gram-negative bacteria.[1] The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, was determined for each compound and compared with Ciprofloxacin.[1]
The results, summarized in the table below, indicate that the synthesized compounds exhibited a wide range of antibacterial activities.[1] Notably, compounds 21 (3-Chloro-1-hydroxy-2,6-bis(p-chlorophenyl)piperidin-4-one) and 22 (3-Chloro-1-hydroxy-2,6-bis(p-fluorophenyl)piperidin-4-one) demonstrated strong antibacterial activity against several tested strains, in some cases comparable to Ciprofloxacin.[1] It is important to note that all the synthesized compounds were inactive against Escherichia coli.[1]
| Compound | S. aureus | β-H. streptococcus | V. cholerae | S. typhii | S. flexneri | K. pneumoniae | Pseudomonas | E. coli |
| 18 | 12.5 | 25 | 12.5 | 25 | 50 | 50 | 50 | >100 |
| 19 | 12.5 | 25 | 12.5 | 25 | 25 | 50 | 50 | >100 |
| 20 | 12.5 | 12.5 | 12.5 | 25 | 25 | 50 | 25 | >100 |
| 21 | 6.25 | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 12.5 | >100 |
| 22 | 6.25 | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 12.5 | >100 |
| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 |
| Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL of 3-Chloro-1-hydroxy-2,6-diarylpiperidin-4-ones and Ciprofloxacin.[1] |
Experimental Protocols
The following methodologies were employed to determine the in vitro antibacterial efficacy of the tested agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial suspensions (0.5 McFarland standard)
-
Test compounds and standard antibiotic (Ciprofloxacin)
Procedure:
-
Serial two-fold dilutions of the test compounds and Ciprofloxacin were prepared in MHB in the microtiter plates.
-
Each well was inoculated with a standardized suspension of the test microorganism.
-
Positive (broth with bacteria, no antibiotic) and negative (broth only) controls were included on each plate.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the antimicrobial agent in which there was no visible turbidity (bacterial growth).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Postulated Mechanism of Action: Bacterial Efflux Pump Inhibition
While the precise mechanism of action for 3-Chloro-1-hydroxy-2,6-diarylpiperidin-4-ones is not fully elucidated, some piperidine alkaloids, such as piperine, have been shown to inhibit bacterial efflux pumps.[2] This mechanism prevents the bacteria from expelling the antibacterial agent, thereby increasing its intracellular concentration and enhancing its efficacy.[2] The following diagram illustrates this potential signaling pathway.
References
A Comparative Guide to the Spectroscopic Analysis of Synthetic vs. Natural 3-Chloro-4-hydroxy-2-piperidone
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Framework
A direct comparison of spectroscopic data is fundamental in verifying the identity and purity of a synthesized natural product. Key spectroscopic techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data obtained from these methods for a synthetic sample should be identical to that of the natural compound.
As a proxy for a direct comparison, the following table summarizes spectroscopic data for a synthetic analog, 3-chloro-1-hydroxy-2,6-diphenylpiperidin-4-one. This illustrates the type of data that would be collected and compared for 3-Chloro-4-hydroxy-2-piperidone.
Table 1: Spectroscopic Data for a Synthetic Analog: 3-chloro-1-hydroxy-2,6-diphenylpiperidin-4-one
| Spectroscopic Technique | Observed Data | Reference |
| ¹H NMR (CDCl₃, δ ppm) | 2.80-2.98 (m, 2H, H₅), 3.90 (d, 1H, H₂ₐ), 3.95-4.14 (m, 1H, H₆ₐ), 4.47 (s, 1H, H₁), 4.67 (d, 1H, H₃ₐ), 7.26-7.53 (m, 10H, Hₐᵣₒₘ) | [2] |
| ¹³C NMR (CDCl₃, δ ppm) | 46.7 (C-5), 66.0 (C-3), 67.0 (C-6), 70.2 (C-2), 128.0-130.4 (Cₐᵣₒₘ), 131.0, 132.6 (ipso-C), 196.8 (C-4) | [2] |
| IR (KBr, cm⁻¹) | 3495 (O-H), 3006, 2964, 2934, 2840 (C-H), 1727 (C=O), 745, 671 (C-Cl) | [2] |
| Mass Spec. (MS) | Data for various substituted diarylpiperidone derivatives are available, confirming their molecular weights.[2] | [2] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be consistent for both natural and synthetic samples.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum, often with proton decoupling.
-
Longer acquisition times or a higher number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments: For unambiguous assignment of protons and carbons, especially in complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Data Acquisition:
-
Low-Resolution MS: Acquire a full scan mass spectrum to determine the molecular ion peak.
-
High-Resolution MS (HRMS): For accurate mass measurement and determination of the elemental formula, HRMS is essential.
-
Tandem MS (MS/MS): To gain structural information, fragmentation of the molecular ion can be induced, and the resulting fragment ions are analyzed.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative analysis and a hypothetical signaling pathway that could be investigated for a novel piperidone derivative.
Caption: Workflow for comparative analysis.
Caption: Investigating biological activity.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-4-hydroxy-2-piperidone: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Chloro-4-hydroxy-2-piperidone, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical structure, this compound requires careful handling and disposal as hazardous waste. The following procedures are based on established best practices for managing halogenated organic compounds in a research and development setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Required PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
1. Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure compliant disposal.
-
Designated Waste Container: this compound must be disposed of in a designated "Halogenated Organic Waste" container.[1][2][3]
-
No Mixing: Never mix this compound with non-halogenated organic waste, acidic or alkaline waste streams, or other incompatible chemicals.[1][4][5] At a minimum, halogenated solvents should be kept separate from non-halogenated solvents, acids, bases, and oxidizers.[1]
2. Preparing for Disposal
The method of collection will depend on the form of the waste (e.g., solid compound, solution, or contaminated materials).
-
For Small Quantities (e.g., residual amounts on lab equipment):
-
Rinsing: Rinse the contaminated glassware or equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collecting Rinsate: The solvent rinsate, now containing the dissolved compound, must be collected and transferred into the designated "Halogenated Organic Waste" container.[6]
-
Second Rinse: A subsequent rinse can help ensure the removal of any remaining residue. This rinsate should also be collected in the halogenated waste container.[6]
-
-
For Larger Quantities or Unused Product:
-
Original Container: If possible, leave the chemical in its original container.[7]
-
Direct Transfer: Carefully transfer the solid or liquid waste directly into the designated "Halogenated Organic Waste" container.
-
3. Waste Container Management
Proper management of the waste container is essential to maintain a safe laboratory environment.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a list of its contents, including "this compound" and any solvents used.[1][2][4] Do not use chemical formulas or abbreviations.[2]
-
Secure Sealing: Keep the waste container tightly closed at all times, except when adding waste.[1][2][4] This prevents the release of vapors and protects against spills.
-
Avoid Overfilling: Do not fill the waste container to more than 80-90% of its capacity to allow for expansion and prevent spills.[3][6]
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat or sources of ignition.[3][4] Secondary containment should be used for liquid waste containers.[8]
4. Final Disposal
The ultimate disposal of hazardous chemical waste must be handled by a licensed and approved waste disposal company.[7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service to schedule a pickup for the full waste container.[4]
-
Documentation: Ensure all necessary paperwork and waste tags are completed accurately as per your institution's and local regulations.[4]
Key Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Halogenated Organic Waste | [1][3][5] |
| Container Type | Compatible, tightly sealed, and properly labeled | [1][2] |
| Mixing Restrictions | Do not mix with non-halogenated waste, acids, bases, or oxidizers | [1][4] |
| Container Fill Level | Maximum 80-90% of total capacity | [3][6] |
| Storage Location | Ventilated satellite accumulation area with secondary containment | [3][4][8] |
| Final Disposition | Licensed hazardous waste disposal company | [7] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. mn.uio.no [mn.uio.no]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
